1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGJLBPWOCDQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625907 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112766-32-2 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental and biological data for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is limited. Commercial suppliers note that analytical data is not routinely collected for this compound.[1] This guide provides available data on the target compound and supplements it with information on related pyrrolopyridine isomers to offer a broader context for research and development.
Introduction to the Pyrrolopyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring. They exist in six distinct isomeric forms, each offering a unique structural scaffold for medicinal chemistry.[2] The pyrrolopyridine nucleus is a key feature in various biologically active molecules and approved pharmaceuticals, demonstrating a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[2] The specific isomer, 1H-Pyrrolo[3,2-b]pyridine, serves as a foundational structure for further chemical modification. This guide focuses on the 6-carboxylic acid derivative of this scaffold.
Physicochemical Properties
Quantitative data for this compound is summarized below. The lack of extensive experimental data from suppliers suggests that properties such as melting point, boiling point, and solubility would need to be determined empirically.
| Property | Value | Source |
| CAS Number | 112766-32-2 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Form | Solid | [1] |
| InChI | 1S/C8H6N2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,(H,11,12) | [1] |
| InChI Key | QLGJLBPWOCDQQM-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1cnc2cc[nH]c2c1 | [1] |
Synthesis and Reactivity
A specific, validated synthesis protocol for this compound was not found in the reviewed literature. However, the synthesis of related pyrrolopyridine isomers often involves multi-step sequences starting from substituted pyridines. A plausible synthetic approach could involve the construction of the pyrrole ring onto a functionalized pyridine core.
Below is a generalized workflow for the synthesis and derivatization of pyrrolopyridine compounds, based on methodologies reported for its isomers.[3][4][5]
Caption: Generalized synthetic workflow for pyrrolopyridine derivatives.
Potential Biological Activity and Applications
Table of Biological Activities for Related Pyrrolopyridine Isomers:
| Isomer Scaffold | Target/Activity | Application | Reference |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin Polymerization Inhibition | Anticancer | [4][7][8] |
| 1H-Pyrrolo[2,3-b]pyridine | Phosphodiesterase 4B (PDE4B) Inhibition | Anti-inflammatory, CNS diseases | [3] |
| 1H-Pyrrolo[3,2-g]isoquinoline | Haspin Kinase Inhibition | Anticancer | [5] |
| 1H-Pyrrolo[3,4-c]pyridine | Analgesic, Sedative, Antiviral | CNS disorders, HIV treatment | [2] |
These examples highlight the potential of the pyrrolopyridine scaffold in drug discovery. The carboxylic acid moiety on the target compound serves as a versatile chemical handle for creating a library of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies.
Experimental Protocols (Exemplary from Isomer Synthesis)
No experimental protocols were found for the title compound. The following is an example protocol for a Suzuki cross-coupling reaction used to synthesize derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold, which illustrates a common method for modifying such cores.[4]
Protocol: Suzuki Cross-Coupling for Aryl-Substituted Pyrrolopyridines
-
Reactants: To a solution of a bromo-pyrrolopyridine intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add the corresponding arylboronic acid (2.0 eq), potassium carbonate (2.0 eq), pyridine (3.0 eq), and copper(II) acetate (2.0 eq).
-
Reaction: Stir the mixture in a microwave reactor for 30 minutes at 85 °C.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield the final compound.
Potential Signaling Pathway Involvement
Given the documented activity of pyrrolopyridine derivatives as kinase inhibitors, a common application for this scaffold, they can be expected to interfere with cellular signaling pathways that are dysregulated in diseases like cancer. For instance, inhibitors of kinases like FGFR or Haspin would modulate downstream signaling cascades.[5]
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Safety and Handling
The compound is classified as a combustible solid.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a chemical intermediate with potential applications in pharmaceutical research, particularly in the development of kinase inhibitors. While specific data on this compound is scarce, the broader family of pyrrolopyridines has proven to be a rich source of biologically active compounds. This guide serves as a foundational resource, encouraging further empirical investigation into the properties and applications of this specific molecule. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound before use.[1]
References
- 1. 1H-Pyrrolo 3,2-b pyridine-6-carboxylic acid AldrichCPR 112766-32-2 [sigmaaldrich.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other biologically active pyrrolopyridines, this molecule represents a scaffold with potential for further investigation. This document summarizes known data, provides predicted values for key parameters, and outlines detailed experimental protocols for their determination.
Core Physicochemical Properties
This compound is a solid organic compound.[1] While extensive experimental data for this specific molecule is not widely published, its fundamental properties have been identified. Notably, the supplier Sigma-Aldrich indicates that for this particular product, they do not collect analytical data, and the buyer is responsible for confirming its identity and purity.[1]
The table below summarizes the available and computationally predicted physicochemical data. Predicted values are essential for initial assessment in the absence of experimental results and are generated using established algorithms.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| CAS Number | 112766-32-2 | [1] |
| Physical Form | Solid | [1] |
| XLogP3 (Predicted) | 0.6 | Computed by PubChem[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (Acidic) | Data not available | |
| Aqueous Solubility | Data not available |
Note: Predicted values should be confirmed by experimental data.
Experimental Methodologies
Accurate determination of physicochemical properties is critical for drug development. The following sections detail standard experimental protocols that can be employed to characterize this compound.
The melting point provides information on the purity of a compound. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[3]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[5]
Caption: Workflow for Melting Point Determination.
The acid dissociation constant (pKa) is crucial as it influences a compound's solubility, absorption, and distribution. Potentiometric titration is a highly accurate method for its determination.[6]
Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[7] The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[7]
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[7]
-
Titration: The solution is titrated with a standardized solution of 0.1 M NaOH, added in small, precise increments.[7]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between n-octanol and water), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is considered the gold standard for experimental LogP determination.[8][9]
Protocol: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS at pH 7.4) are pre-saturated with each other by mixing for 24 hours, followed by separation.[10]
-
Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then added to the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.[10]
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to aid separation.
-
Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as HPLC-UV or LC-MS.[8][9]
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The equilibrium solubility (thermodynamic solubility) is determined when a solution is in equilibrium with the solid drug.[12]
Protocol: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of the aqueous medium (e.g., purified water, or buffers at various pH values).[13][14]
-
Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13][14]
-
Sample Processing: After incubation, the presence of undissolved solid is visually confirmed. The suspension is then filtered (e.g., through a 0.22 µm syringe filter) or centrifuged to separate the saturated solution from the excess solid.[13][14]
-
Analysis: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV.[13]
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Biological Context and Potential Signaling Pathways
The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, present in numerous compounds with diverse biological activities.[15][16][17][18] Many derivatives are known to function as kinase inhibitors by mimicking the purine ring of ATP and binding to the hinge region of the kinase active site.[16] Additionally, various pyrrole-based compounds have been identified as tubulin polymerization inhibitors, targeting the colchicine-binding site.[19][20][21][22][23]
Given these precedents, this compound could potentially be explored for its activity in these areas.
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Pyrrolopyridine derivatives have shown inhibitory activity against various kinases, including IKKα, VEGFR, and PDGFR.[24][25] A compound targeting these pathways would interfere with downstream signaling related to inflammation, cell proliferation, and angiogenesis.
Caption: Hypothetical Kinase Inhibition Pathway.
Microtubules are essential for cell division, making them a key target for anticancer drugs.[19] Tubulin inhibitors that bind to the colchicine site disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[21][26]
Caption: Tubulin Inhibition and Apoptosis Induction.
Conclusion
This compound is a compound with a scaffold known for diverse biological activities. While specific experimental physicochemical data are limited, this guide provides a framework for its characterization through established, robust protocols. The potential for this molecule to act as a kinase or tubulin inhibitor, based on the activities of related compounds, warrants further investigation and positions it as a valuable starting point for drug discovery and development programs. The experimental determination of the properties outlined herein is a critical next step in elucidating its therapeutic potential.
References
- 1. 1H-Pyrrolo 3,2-b pyridine-6-carboxylic acid AldrichCPR 112766-32-2 [sigmaaldrich.com]
- 2. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin [mdpi.com]
- 21. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 26. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides core technical information on 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.
Molecular Structure and Properties
This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a carboxylic acid group attached to the pyridine moiety. This arrangement imparts specific chemical properties relevant for its potential use as a scaffold or building block in the synthesis of pharmacologically active molecules.
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂[1] |
| Molecular Weight | 162.15 g/mol [1][2] |
| CAS Number | 112766-32-2[1] |
| InChI Key | QLGJLBPWOCDQQM-UHFFFAOYSA-N[1] |
| SMILES String | OC(=O)c1cnc2cc[nH]c2c1[1] |
Experimental Protocols
For related isomers, such as 7-azaindole-3-carboxylic acid, synthesis methods have been described involving the oxidation of the corresponding methanol derivative (e.g., (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol) using an oxidizing agent like potassium permanganate (KMnO₄).[3] While not directly applicable, this suggests that a potential synthetic route for the title compound could involve the oxidation of a precursor alcohol or aldehyde at the 6-position of the 1H-pyrrolo[3,2-b]pyridine scaffold.
Conceptual Workflow: Drug Candidate Screening
To illustrate the potential application of novel compounds like this compound in a drug development context, the following diagram outlines a generalized workflow for screening new chemical entities. This process begins with a compound library and proceeds through sequential stages of testing to identify promising lead candidates.
References
An In-depth Technical Guide to the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, potentially modulating the biological activity and physicochemical properties of drug candidates. Derivatives of this core structure, particularly those functionalized with a carboxylic acid at the 6-position, are key intermediates in the synthesis of a variety of biologically active compounds, including kinase inhibitors and antiviral agents. This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid and its derivatives, complete with detailed experimental protocols and quantitative data to support researchers in this field.
Core Synthetic Strategies
The synthesis of the this compound scaffold can be broadly approached through two main strategies:
-
Construction of the bicyclic ring system with the carboxylic acid precursor already in place on the pyridine ring. This often involves classical indole syntheses adapted for pyridine starting materials.
-
Late-stage functionalization of a pre-formed 1H-pyrrolo[3,2-b]pyridine core. This involves introducing the carboxylic acid or a precursor group at the 6-position of the azaindole ring.
This guide will focus on the most prominent and effective methods within these strategies.
Synthesis via Ring Construction: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for constructing the indole (and by extension, azaindole) nucleus from an ortho-substituted nitroarene. For the synthesis of 6-azaindoles, this involves the reaction of a 3-nitro-4-substituted pyridine with a vinyl Grignard reagent. To arrive at the desired 6-carboxylic acid derivative, a precursor group such as a methyl or cyano group can be installed at the 5-position of the pyridine ring, which becomes the 6-position of the final 1H-pyrrolo[3,2-b]pyridine product.
A plausible synthetic pathway commencing from a substituted nitropyridine is outlined below.
Pyrrolopyridine Compounds: A Technical Guide to Therapeutic Targets and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of pyrrolopyridine compounds, a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. Due to their structural similarity to the purine ring of ATP, these compounds are particularly effective as kinase inhibitors, with broad applications in oncology, neurodegenerative disorders, inflammatory conditions, and infectious diseases.[1][2][3] This document details their primary molecular targets, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Core Therapeutic Areas and Molecular Targets
Pyrrolopyridine derivatives have been extensively investigated across multiple therapeutic domains. Their ability to act as ATP-competitive inhibitors makes them prime candidates for targeting protein kinases, which are crucial regulators of cellular processes.[3][4] However, their biological activity is not limited to kinase inhibition, extending to other important molecular targets.
Oncology
In the field of oncology, pyrrolopyridine compounds have emerged as a significant class of anti-cancer agents.[1][2] Their primary mechanism of action involves the inhibition of protein kinases that are often overactive in cancer cells, leading to uncontrolled proliferation, survival, and metastasis.[5]
Key Kinase Targets in Oncology:
-
Receptor Tyrosine Kinases (RTKs):
-
Epidermal Growth Factor Receptor (EGFR): A key driver in various cancers, including non-small cell lung cancer.[5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[5]
-
Human Epidermal Growth Factor Receptor 2 (HER2): Overexpressed in a subset of breast cancers and other malignancies.[5]
-
-
Non-Receptor Tyrosine Kinases:
-
Other Kinases:
One of the most successful pyrrolopyridine derivatives in the market is Vemurafenib , which is used for the treatment of melanoma.[1]
Neurodegenerative Diseases
Pyrrolopyridine compounds are being explored for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[10][11]
Key Targets in Neurodegenerative Diseases:
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[12] Inhibition of GSK-3β can reduce tau pathology.[12]
-
Muscarinic M1 Receptor: Some pyrrolopyridine derivatives act as positive allosteric modulators (PAMs) of the M1 receptor, which plays a role in cognitive function.[13]
-
Alpha-Synuclein: Novel pyrrolo-pyrazol-one ligands have been developed for the imaging and potential treatment of Parkinson's disease by targeting alpha-synuclein aggregates.[14]
Recent studies have shown that certain pyrrolylazine compounds can activate the synthesis of heat shock proteins, which help protect neuronal tissue from toxic amyloid structures.[10]
Inflammatory Diseases
The anti-inflammatory properties of pyrrolopyridine derivatives are primarily linked to their ability to modulate key inflammatory mediators.[15]
Key Targets in Inflammatory Diseases:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[15][16]
-
Janus Kinase 1 (JAK1): A critical component of the JAK-STAT signaling pathway, which is involved in the immune response.[7] Selective JAK1 inhibitors are being developed for immune-inflammatory diseases.[7]
Infectious Diseases
Pyrrolopyridine compounds have also demonstrated potential in combating various infectious agents.
Key Targets in Infectious Diseases:
-
Viral Polymerases: Certain pyrrolopyrimidine derivatives have shown antiviral activity against rotavirus and coxsackievirus, with molecular docking studies suggesting they target the viral polymerase enzymes.[17]
-
HIV-1 Replication: Some 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have shown moderate activity in inhibiting HIV-1 replication.[8][18]
-
Mycobacterium tuberculosis: Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis.[18]
-
SARS-CoV-2 Mac1: Pyrrolo-pyrimidine-based compounds have been identified as inhibitors of the SARS-CoV-2 macrodomain (Mac1), which is essential for viral replication.[19]
Quantitative Data on Pyrrolopyridine Compounds
The following tables summarize the inhibitory activities of selected pyrrolopyridine derivatives against their respective targets.
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Compounds
| Compound Class | Target Kinase | IC50 (nM) | Disease Area | Reference |
| C-5 Pyrazole-Substituted Pyrrolopyrimidine | JAK1 | 10-20 fold selectivity over JAK2 | Immune-inflammatory diseases | [7] |
| Pyrrolo[2,3-b]pyridine (S01) | GSK-3β | 0.35 ± 0.06 | Alzheimer's Disease | [12] |
| Pyrazolo[1,5-a]pyridine (Selpercatinib) | RET | Not Specified | Non-small cell lung cancer, Thyroid cancer | [9] |
Table 2: Antiviral and Other Activities of Pyrrolopyridine Compounds
| Compound Class | Target | EC50 (µM) | Disease Area | Reference |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate | HIV-1 | <10 | HIV/AIDS | [8][18] |
| Pyrrolo-pyrimidine derivatives (5c, 6e) | SARS-CoV-2 Replication | Not Specified | COVID-19 | [19] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the investigation of pyrrolopyridine compounds.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of a pyrrolopyridine compound to inhibit a specific kinase.
General Protocol:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at 30°C). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effect of a pyrrolopyridine compound on cancer cell lines.
General Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., SH-SY5Y for neuroblastoma) in appropriate media and conditions.
-
Procedure: a. Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Add a viability reagent (e.g., MTT, CellTiter-Glo®) and incubate as per the manufacturer's instructions. e. Measure the absorbance or luminescence to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 or GI50 value.
Western Blotting for Target Modulation
Objective: To confirm that the pyrrolopyridine compound modulates the phosphorylation status or expression level of its intended target in a cellular context.
General Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the test compound for a specific duration, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-GSK-3β-Ser9, anti-p-tau-Ser396). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the therapeutic targeting of pyrrolopyridine compounds.
Caption: Mechanism of ATP-competitive kinase inhibition by pyrrolopyridine compounds.
Caption: Inhibition of Tau hyperphosphorylation by a pyrrolopyridine GSK-3β inhibitor.
Caption: A generalized workflow for the discovery of pyrrolopyridine-based therapeutic agents.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolopyridine or Pyrazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrrolo-pyrazol-one Ligands of Alpha-Synuclein for Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, a heterocyclic compound belonging to the azaindole family, has emerged as a significant building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and key applications, with a focus on its role in the synthesis of pharmacologically active molecules. Detailed experimental protocols for its synthesis and use in subsequent reactions are presented, alongside a structured summary of its physicochemical properties.
Introduction and Physicochemical Properties
This compound, also known as 6-azaindole-6-carboxylic acid, is an aromatic heterocyclic compound. Its structure, which features a fusion of a pyrrole and a pyridine ring, imparts unique electronic and hydrogen-bonding properties that are attractive for drug design. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112766-32-2 | |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Appearance | Solid | |
| SMILES | OC(=O)c1cnc2cc[nH]c2c1 | |
| InChI | 1S/C8H6N2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,(H,11,12) | |
| InChIKey | QLGJLBPWOCDQQM-UHFFFAOYSA-N |
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in a single seminal publication. However, its development is intrinsically linked to the broader exploration of azaindole chemistry. The general synthetic strategies for pyrrolopyridine derivatives have been known for decades, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold.
Early methods for the synthesis of the parent 1H-pyrrolo[3,2-b]pyridine (6-azaindole) scaffold often started from substituted pyridines, such as 3-amino-4-picoline. A notable one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline was reported, which highlights a general strategy for forming this heterocyclic system.[1] The introduction of a carboxylic acid group at the 6-position of the pyridine ring likely evolved from these foundational methods, possibly through the use of a pyridine precursor already bearing a carboxyl group or a precursor that could be readily converted to one.
By the early 21st century, this compound was established as a commercially available reagent. Its use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry, became more prevalent. For instance, a 2019 publication describes its use in the development of novel acetyl-CoA carboxylase 1 (ACC1) inhibitors.[2] This indicates that by this time, its synthesis was considered routine, allowing researchers to focus on its application in drug discovery programs.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the construction of the pyrrole ring from a suitably substituted pyridine precursor. One plausible synthetic pathway is outlined below, based on general principles of azaindole synthesis.
General Synthetic Strategy
A logical approach to the synthesis of the target molecule involves the use of a substituted aminopyridine that can undergo cyclization to form the fused pyrrole ring. The carboxylic acid functionality can either be present on the starting pyridine or introduced at a later stage.
Illustrative Experimental Protocol (Hypothetical)
Step 1: Synthesis of a Substituted Pyridine Precursor
A suitable starting material would be a 3-amino-4-methylpyridine derivative where the 6-position is functionalized with a group that can be converted to a carboxylic acid, such as a nitrile or an ester.
Step 2: Cyclization to form the Pyrrolo[3,2-b]pyridine Core
The cyclization to form the pyrrole ring can be achieved through various methods, including those involving condensation reactions. For instance, the dilithiation of 3-amino-4-picoline and subsequent condensation with carboxylic esters has been shown to produce 2-substituted 6-azaindoles.[1] A similar strategy could be adapted.
Step 3: Hydrolysis to the Carboxylic Acid
If the precursor at the 6-position is an ester or nitrile, a final hydrolysis step under acidic or basic conditions would yield the desired this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for designing enzyme inhibitors.
Acetyl-CoA Carboxylase (ACC) Inhibitors
A significant application of this compound is in the synthesis of ACC inhibitors. ACC is a key enzyme in the fatty acid synthesis pathway and is a target for the treatment of metabolic diseases. In a published study, this compound was coupled with a piperidine derivative to generate a potent ACC1 inhibitor.[2]
Other Potential Therapeutic Areas
The pyrrolopyridine scaffold is present in a wide range of biologically active molecules. Derivatives of this core have been investigated as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. The availability of this compound provides a valuable tool for medicinal chemists to explore structure-activity relationships (SAR) in these and other therapeutic areas.
Conclusion
This compound has transitioned from a niche heterocyclic compound to a valuable and commercially available building block in modern medicinal chemistry. While the specific details of its initial discovery are not widely publicized, its importance is evident from its application in the synthesis of potent enzyme inhibitors and other pharmacologically relevant molecules. The synthetic accessibility and the versatile reactivity of its carboxylic acid group ensure its continued use in the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, historical context, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
The Role of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged core in the design of contemporary therapeutics. This technical guide focuses specifically on derivatives of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, exploring their synthesis, biological activities, and therapeutic potential. This core is a key intermediate in the development of targeted therapies, particularly in the realms of oncology and metabolic diseases. Its rigid bicyclic structure provides a well-defined framework for the orientation of substituents, enabling precise interactions with biological targets.
The 1H-Pyrrolo[3,2-b]pyridine Core: A Scaffold for Targeted Therapies
The 1H-pyrrolo[3,2-b]pyridine core is an attractive scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a variety of enzymes and receptors. The carboxylic acid moiety at the 6-position serves as a versatile synthetic handle, enabling the facile generation of diverse libraries of amides and esters. This has led to the exploration of this scaffold against a range of biological targets.
Notably, derivatives of 1H-pyrrolo[3,2-b]pyridine have been investigated as potent and selective inhibitors of key enzymes implicated in disease progression. These include acetyl-CoA carboxylase 1 (ACC1), a critical enzyme in fatty acid synthesis, and SMARCA2, a component of the SWI/SNF chromatin remodeling complex.
Derivatives of this compound in Drug Discovery
Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors
Recent research has highlighted the potential of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as orally available ACC1 inhibitors.[1] While these compounds are functionalized at the 3-position, their synthesis often utilizes the broader 1H-pyrrolo[3,2-b]pyridine scaffold, with the 6-carboxylic acid serving as a key precursor in related synthetic routes. One notable example, compound 1k , a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, has demonstrated potent ACC1 inhibition and favorable pharmacokinetic properties.[1] Oral administration of this compound led to a significant reduction in malonyl-CoA concentrations in xenograft tumors, underscoring its potential as a therapeutic agent for cancer and fatty acid-related diseases.[1]
SMARCA2 Inhibitors
The this compound core has also been employed in the development of SMARCA2 inhibitors. These inhibitors are of significant interest for the treatment of SMARCA4 deficient cancers. The carboxylic acid group is typically converted to an amide to explore interactions with the target protein.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds derived from the 1H-pyrrolo[3,2-b]pyridine scaffold.
| Compound ID | Target | IC50 (nM) | Cell-based Assay | Reference |
| 1c | ACC1 | Data not available | Potent Inhibition | [1] |
| 1k | ACC1 | Data not available | Sufficient cellular potency | [1] |
Note: Specific IC50 values for compounds 1c and 1k were not available in the public domain abstracts. The reference indicates potent inhibitory activity.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core and its derivatization, based on analogous synthetic strategies for related heterocyclic compounds.
General Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamides
A common method for the synthesis of carboxamide derivatives from this compound involves amide coupling reactions.
Step 1: Activation of the Carboxylic Acid
To a solution of this compound in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is added, along with a base (e.g., diisopropylethylamine). The reaction is stirred at room temperature to form the activated ester.
Step 2: Amide Bond Formation
The desired amine is then added to the reaction mixture. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.
Step 3: Work-up and Purification
The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired 1H-pyrrolo[3,2-b]pyridine-6-carboxamide.
Visualizing Key Pathways and Workflows
Signaling Pathway of ACC1 Inhibition
Caption: ACC1 Inhibition Pathway.
Experimental Workflow: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamides
Caption: Synthesis Workflow.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel targeted therapies. Its utility has been demonstrated in the synthesis of potent inhibitors of key enzymes such as ACC1 and SMARCA2. The synthetic tractability of the 6-carboxylic acid position allows for extensive structure-activity relationship studies, paving the way for the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential across a range of diseases.
References
Preliminary Screening of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of analogs based on the 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, particularly as kinase inhibitors and in compounds targeting other key cellular proteins. This document outlines the synthesis, biological evaluation, and structure-activity relationships of related compounds, offering a foundational resource for the development of novel therapeutics.
Introduction to the 1H-Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a bicyclic heteroaromatic system, serves as a versatile scaffold in drug discovery. Its structural rigidity and potential for diverse substitutions make it an attractive starting point for the design of targeted therapies. Analogs of this scaffold have demonstrated a range of biological activities, including the inhibition of kinases, histone demethylases, and acetyl-CoA carboxylase, which are implicated in cancer and other diseases.[1][2][3]
Synthesis of 1H-Pyrrolo[3,2-b]pyridine Analogs
The synthesis of substituted 1H-pyrrolo[3,2-b]pyridine derivatives often involves multi-step sequences. While specific protocols vary depending on the desired substitution pattern, a general approach can be outlined. For instance, the synthesis of related (1E,4E)-1,5-bis(1-aryl-1H-pyrrolo[3,2-b]pyridine-2-yl)penta-1,4-dien-3-ones involves N-arylation via Ullmann condensation, followed by formylation and a Horner-Wadsworth-Emmons reaction.[4] The commercially available 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid suggests the feasibility of various synthetic routes originating from this key intermediate.[5]
A general synthetic workflow for creating a library of analogs for screening is depicted below.
Biological Screening and Activity
Analogs of the 1H-pyrrolo[3,2-b]pyridine scaffold have been evaluated against various biological targets. The following sections summarize key findings and present data in a structured format.
Kinase Inhibition
The pyrrolopyridine core is a well-established scaffold for kinase inhibitors. While direct screening data for this compound analogs is limited in the public domain, data from isomeric and related structures provide valuable insights. For example, derivatives of the isomeric 5H-pyrrolo[2,3-b]pyrazine have shown potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).[6]
Table 1: FGFR1 Inhibitory Activity of a Related Pyrrolopyrazine Analog [6]
| Compound ID | Target Kinase | % Inhibition at 1 µM | IC50 (nM) |
| 9 | FGFR1 | >90% | Not specified |
Note: Compound 9 is a 5H-pyrrolo[2,3-b]pyrazine derivative, an isomer of the 1H-pyrrolo[3,2-b]pyridine scaffold.
Histone Demethylase Inhibition
Derivatives of the closely related 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid have been investigated as inhibitors of histone lysine demethylase 5A (KDM5A), a target in cancer therapy.[2]
Table 2: In Vitro Activity of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid Analogs against KDM5A [2]
| Compound ID | Enantiomer | KDM5A IC50 (µM) |
| N51 | (R) | >100 |
| N52 | (S) | 21.3 ± 2.1 |
Note: These compounds are derivatives of the 7-carboxylic acid isomer.
Antiproliferative Activity
The antiproliferative effects of 1H-pyrrolo[3,2-b]pyridine analogs have been evaluated in various cancer cell lines. For instance, nortopsentin analogues incorporating the 1H-pyrrolo[3,2-b]pyridine moiety have demonstrated CDK1 inhibitory activity and induced cell cycle arrest at the G2/M phase.[1]
Table 3: Antiproliferative Activity of a Nortopsentin Analog [1]
| Compound Class | Cell Lines | Biological Effect |
| Thiazolyl-1H-pyrrolo[3,2-b]pyridines | Tumor cell lines | Strong inhibitory activity, G2/M arrest |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of screening data. Below are representative protocols for key experiments.
General Kinase Inhibition Assay (Example: FGFR1)
A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate.
-
Reaction Setup: In a suitable assay plate, combine the target kinase (e.g., recombinant human FGFR1), a specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the phosphorylation reaction by adding a solution of adenosine triphosphate (ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as mobility shift assays or antibody-based detection systems (e.g., HTRF, AlphaLISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Cell-based assays are essential to determine the effect of compounds on cancer cell growth.
-
Cell Seeding: Plate cancer cells (e.g., H460 or HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent such as MTT, resazurin, or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to vehicle-treated control cells and calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]
Signaling Pathways and Experimental Workflows
Visualizing the relationships between molecular targets, signaling pathways, and experimental procedures can aid in understanding the rationale behind the screening process.
Simplified Kinase Signaling Pathway
Many pyrrolopyridine analogs target protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, and survival.
Preliminary Screening Workflow
A typical workflow for the initial screening of a compound library is outlined below.
Conclusion
The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutics, particularly in oncology. While direct and extensive screening data for this specific scaffold is not widely available in published literature, the information from closely related isomers and derivatives provides a strong rationale for its exploration. The synthetic tractability of this core, combined with the diverse biological activities of related compounds, underscores its potential for the development of potent and selective inhibitors of key cellular targets. This guide provides a foundational framework for researchers to design, synthesize, and screen novel analogs based on this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Optimization of diarylpentadienones as chemotherapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Phenyl-1H-pyrrolo[3,2-b]pyridine [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure and Activity Analysis of Inauhzin Analogs as Novel Antitumor Compounds That Induce p53 and Inhibit Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the synthetic protocols for 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid and its derivatives. This scaffold, also known as 4-azaindole-6-carboxylic acid, is a significant heterocyclic motif in medicinal chemistry, serving as a core structure in the development of various therapeutic agents. This document outlines common synthetic strategies, detailed experimental procedures for key reactions, and methods for derivatization.
Introduction
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a bioisostere of indole and is of great interest in drug discovery due to its ability to modulate the activity of various biological targets. The introduction of a carboxylic acid moiety at the 6-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The synthesis of these derivatives often involves the construction of the bicyclic ring system followed by functional group manipulations.
General Synthetic Strategies
The synthesis of this compound derivatives can be approached through several key strategies:
-
Construction of the Pyrrolopyridine Core from Substituted Pyridines: This is a common approach that involves the annulation of the pyrrole ring onto a pre-functionalized pyridine precursor.
-
Functionalization of the Pre-formed 1H-Pyrrolo[3,2-b]pyridine Core: This strategy relies on the selective introduction of a carboxylic acid or a precursor group at the C6 position of the 4-azaindole scaffold.
-
Fischer Indole Synthesis: A classical method for indole synthesis that can be adapted for azaindoles using appropriately substituted pyridine hydrazines and carbonyl compounds.
This note will focus on a plausible synthetic route based on the construction of the pyrrolopyridine core, a widely applicable and versatile method.
Synthetic Pathway Overview
A representative synthetic pathway for obtaining this compound derivatives is depicted below. This multi-step synthesis starts from a commercially available substituted pyridine and proceeds through key intermediates to yield the target carboxylic acid, which can then be further derivatized.
Figure 1. General synthetic workflow for this compound and its amide derivatives.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
This protocol is a representative, multi-step procedure starting from a substituted pyridine. While a direct literature source for this specific multi-step sequence is not available, it is constructed based on established synthetic methodologies for analogous azaindole systems. The commercial availability of ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate suggests the feasibility of such routes[1].
Step 1: Protection of 2-Amino-5-bromo-3-methylpyridine
-
To a solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM (2 x 5 mL/g).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the Boc-protected pyridine.
Step 2: Oxidation of the Methyl Group to Carboxylic Acid
-
The Boc-protected 5-bromo-3-methylpyridine derivative (1.0 eq) is dissolved in a mixture of pyridine and water (10:1, 20 mL/g).
-
Potassium permanganate (KMnO₄, 3.0-5.0 eq) is added portion-wise over 1 hour, maintaining the temperature below 50 °C.
-
The reaction mixture is heated at 80-90 °C for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
The mixture is cooled to room temperature and the excess KMnO₄ is quenched by the addition of a saturated solution of sodium sulfite.
-
The resulting manganese dioxide is filtered off through a pad of Celite, and the filter cake is washed with water.
-
The combined filtrate is acidified with concentrated HCl to pH 2-3, resulting in the precipitation of the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Esterification of the Carboxylic Acid
-
The Boc-protected 5-bromo-pyridine-3-carboxylic acid (1.0 eq) is suspended in ethanol (20 mL/g).
-
Concentrated sulfuric acid (0.1-0.2 eq) is added dropwise.
-
The reaction mixture is heated to reflux for 8-12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the ethyl ester.
Step 4: Annulation of the Pyrrole Ring (via a modified Bartoli or Fischer indole synthesis approach)
Note: This is a critical and often challenging step. The following is a generalized procedure inspired by related azaindole syntheses.
-
The ethyl 2-(Boc-amino)-5-bromopyridine-3-carboxylate can be subjected to conditions that facilitate pyrrole ring formation. One potential route involves conversion to a suitable precursor for a palladium-catalyzed cyclization or a variation of the Fischer indole synthesis.
-
For a Fischer-type approach, the amino group would first need to be converted to a hydrazine.
-
Alternatively, a more modern approach might involve a palladium-catalyzed cross-coupling reaction to introduce a vinyl equivalent at the 2-position (after conversion of the amino group to a halide or triflate), followed by an intramolecular cyclization.
Given the complexity and the lack of a direct literature precedent for this specific transformation, a more common route to a related core structure is presented below, which can be adapted. A general method for the synthesis of 4-azaindole-2-carboxylates from 3-nitropyridinepyruvates has been reported and could be conceptually applied if the corresponding 5-substituted-3-nitropyridine was available[2].
Step 5: Hydrolysis of the Ester to the Carboxylic Acid
-
To a solution of ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1, 10 mL/g) is added sodium hydroxide (2.0-3.0 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours.
-
Upon completion of the hydrolysis (monitored by TLC/LC-MS), the ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Protocol 2: Derivatization of this compound (Amide Formation)
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/g) is added the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography or preparative HPLC to afford the desired amide derivative.
Quantitative Data Summary
| Reaction Step | Product | Typical Yield (%) | Reference |
| Ester Hydrolysis | Azaindole-2-carboxylic acid | Good | [2] |
| Amide Coupling | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | 40-85 | [3] |
| Fischer Indole Synthesis | Substituted 6-azaindoles | 50-75 | [4] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of this compound derivatives in a drug discovery context.
Figure 2. A logical workflow for the synthesis and biological screening of this compound derivatives.
Conclusion
The synthesis of this compound and its derivatives is a key process for the development of novel therapeutics. The protocols and strategies outlined in this application note provide a foundation for researchers to produce these valuable compounds. While a direct, step-by-step synthesis of the title compound from simple starting materials is not explicitly detailed in a single literature source, the provided pathways are based on well-established and analogous chemical transformations within the azaindole family. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives.
References
- 1. ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate - CAS:2114651-27-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Application Notes & Protocols: Analytical Characterization of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine class. Pyrrolopyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] Accurate and comprehensive characterization of this molecule is essential for ensuring its identity, purity, and stability in research and development settings. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| CAS Number | 112766-32-2 | |
| Appearance | Solid | |
| InChI Key | QLGJLBPWOCDQQM-UHFFFAOYSA-N |
Analytical Methods & Protocols
A logical workflow for the characterization of a new batch of this compound involves sequential analysis to confirm identity, structure, and purity.
Caption: General experimental workflow for the characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar molecule like the target compound, a reverse-phase method is typically employed, where the stationary phase is nonpolar. The time a compound takes to elute from the column is its retention time (tᵣ), which is characteristic under specific conditions. Purity is determined by calculating the area percentage of the main peak relative to all peaks in the chromatogram.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Degas both solvents by sonication for 15 minutes.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Methanol and Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.
-
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution: Start with 5% Solvent B for 2 minutes, ramp to 95% Solvent B over 15 minutes, hold for 3 minutes, then return to 5% Solvent B and equilibrate for 5 minutes.
-
-
Data Acquisition: Inject the sample and record the chromatogram for a total run time of 25 minutes.
Data Presentation:
| Parameter | Expected Result |
| Retention Time (tᵣ) | 8.5 - 10.5 min (Typical) |
| Purity (Area %) | > 98% |
| Tailing Factor | 0.9 - 1.5 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium molecular weight compounds, minimizing fragmentation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Experimental Protocol:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in Methanol.
-
Instrumentation and Conditions:
-
Instrument: High-Resolution Mass Spectrometer (e.g., ESI-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N₂): 1.0 Bar.
-
Drying Gas (N₂): 4.0 L/min at 180 °C.
-
Mass Range: 50 - 500 m/z.
-
-
Data Acquisition: Acquire the mass spectrum. The primary ion expected is the protonated molecule [M+H]⁺.
Data Presentation:
| Ion | Calculated m/z (C₈H₇N₂O₂⁺) | Found m/z |
| [M+H]⁺ | 163.0502 | 163.0505 ± 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. ¹H NMR gives information on the number and environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving carboxylic acids and aromatic compounds.[3][4]
-
Instrumentation and Conditions:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: DMSO-d₆.
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
Data Presentation (Hypothetical Data Based on Structure):
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | broad singlet | 1H | -COOH |
| ~11.8 | broad singlet | 1H | Pyrrole N-H |
| ~8.4 | doublet | 1H | Aromatic C-H |
| ~7.8 | doublet | 1H | Aromatic C-H |
| ~7.5 | doublet | 1H | Aromatic C-H |
| ~6.7 | doublet | 1H | Aromatic C-H |
¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | -COOH |
| ~148.0 | Aromatic C-N |
| ~142.0 | Aromatic C-N |
| ~130.0 | Aromatic C |
| ~128.0 | Aromatic C-H |
| ~125.0 | Aromatic C |
| ~118.0 | Aromatic C-H |
| ~115.0 | Aromatic C-H |
| ~101.0 | Aromatic C-H |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, allowing for their identification.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3][4] Ensure good contact between the sample and the crystal.
-
Instrumentation and Conditions:
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch (Pyrrole) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1300 | Medium | C-O stretch and O-H bend |
Data Interpretation and Structural Confirmation
The combination of these analytical techniques provides a comprehensive characterization of this compound. The relationship between the analytical data and the molecular structure is crucial for unequivocal identification.
Caption: Relationship between analytical data and structural confirmation.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The following methods are described: acid-base extraction, recrystallization, and column chromatography.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The purity of this starting material is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines three common and effective techniques for the purification of this compound, complete with detailed experimental protocols and comparative data.
Data Presentation
The following tables summarize typical, illustrative results that can be expected from each purification technique. The actual yields and purity will vary depending on the nature and quantity of the impurities present in the crude product.
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Purity before (%) | Purity after (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85 | >95 | 80-90 | Highly selective for acidic compounds, removes basic and neutral impurities. | May not remove acidic impurities with similar pKa values. |
| Recrystallization | 90 | >98 | 70-85 | Excellent for removing small amounts of impurities, yields high-purity crystalline solid. | Requires suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | 70 | >99 | 60-80 | High resolving power, capable of separating closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction: Add 1 M NaOH solution to the separatory funnel. The volume of the aqueous phase should be roughly equal to the organic phase.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The carboxylic acid will react with the NaOH to form its water-soluble sodium salt, which will partition into the aqueous layer.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any entrained neutral or basic impurities. Discard the ether wash.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3), as confirmed by pH paper or a pH meter. The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol, methanol, water, or mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent screen should be performed with small amounts of the crude product and various solvents (e.g., ethanol, methanol, acetone, water, or mixtures like ethanol/water) to identify the optimal recrystallization solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Column Chromatography
Column chromatography is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
A suitable eluent system (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring the separation
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture in various solvent systems. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point for acidic compounds is a mixture of dichloromethane and methanol or ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve peak shape.
-
Column Packing: Pack a chromatography column with silica gel using either a dry or slurry packing method.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column. Alternatively, the dissolved sample can be carefully loaded directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Workflow for Column Chromatography Purification.
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. These assessments provide crucial insights into the concentration at which a compound induces cell death, a desirable characteristic for anti-cancer agents but an adverse effect for other therapeutic applications. This document offers a comprehensive guide to established cell-based assays for evaluating the cytotoxicity of the novel compound, 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid. While specific data on this particular compound is not yet available, the protocols detailed herein represent the industry-standard methods for characterizing the cytotoxic profile of new chemical entities. The assays described—MTT, LDH, and Caspase-Glo® 3/7—measure distinct cellular parameters, offering a multi-faceted view of the compound's effect on cell viability and the potential mechanisms of cell death.
Overview of Recommended Cytotoxicity Assays
A multi-assay approach is recommended to thoroughly characterize the cytotoxic effects of this compound.[1]
-
Metabolic Activity Assay (MTT Assay): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[2] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3] The amount of formazan produced is proportional to the number of living, metabolically active cells.[2]
-
Membrane Integrity Assay (LDH Assay): The lactate dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4][5]
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay): This luminescent assay specifically measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[6] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which in turn generates a luminescent signal proportional to the amount of active caspase-3/7.[6]
Data Presentation: Hypothetical IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the cytotoxicity of a compound. It represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table presents hypothetical IC₅₀ values for this compound across various cancer cell lines after a 48-hour treatment period to illustrate how such data would be presented.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 18.5 |
| A549 | Lung Cancer | 27.2 |
| HeLa | Cervical Cancer | 15.8 |
| HepG2 | Liver Cancer | 24.1 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound using cell-based assays is depicted below.
Caption: General experimental workflow for cytotoxicity testing.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium without disturbing the cells.[8] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay guidelines.[11][12]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
Lysis buffer (for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer).[1]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes.[1] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[1]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[1]
Caspase-Glo® 3/7 Apoptosis Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay technical bulletin.[6]
Materials:
-
This compound
-
Selected cancer cell lines
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Normalize the data to the vehicle-treated control to determine the fold increase in caspase activity.
Signaling Pathway: Apoptosis Execution Pathway
The following diagram illustrates the execution phase of apoptosis, which is mediated by effector caspases like caspase-3 and caspase-7. Cytotoxic compounds often induce apoptosis, making this pathway relevant to the mechanism of action of this compound.
Caption: Simplified diagram of the apoptosis execution pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols for the Development of Small-Molecule Drugs from 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of small-molecule drugs derived from the versatile scaffold, 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid. This document outlines synthetic strategies, key biological assays for screening and characterization, and presents data on the potential therapeutic applications of this compound class, drawing upon data from closely related analogs.
Introduction
The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. Its rigid, bicyclic structure and the presence of nitrogen atoms provide opportunities for diverse functionalization, leading to compounds with a range of therapeutic applications. Notably, derivatives of the isomeric 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been investigated as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis, with implications for cancer and metabolic diseases. Furthermore, related pyrrolopyridine isomers have demonstrated potent anticancer activities through mechanisms such as tubulin polymerization inhibition and fibroblast growth factor receptor (FGFR) kinase inhibition.
This document will focus on the potential of this compound as a starting point for the synthesis of novel small-molecule drug candidates. We will provide detailed protocols for the synthesis of amide derivatives and for a panel of in vitro assays to evaluate their biological activity.
Data Presentation
The following table summarizes the in vitro antiproliferative activity of a series of diarylurea and amide derivatives based on a closely related 1H-pyrrolo[3,2-b]pyridine scaffold against the A375 human melanoma cell line. This data is presented as a representative example of the potential of this scaffold.
| Compound ID | R Group | IC50 (µM) vs. A375 Cells |
| Ia | 4-chloro-3-(trifluoromethyl)phenyl | 0.87 |
| Ib | 4-bromo-3-(trifluoromethyl)phenyl | 0.95 |
| Ic | 4-fluoro-3-(trifluoromethyl)phenyl | 1.12 |
| Id | 3-(trifluoromethyl)phenyl | >10 |
| Ie | 4-chloro-3-methylphenyl | 1.56 |
| If | 4-bromo-3-methylphenyl | 1.89 |
| Ig | 4-fluoro-3-methylphenyl | 2.34 |
| Ih | 3-methylphenyl | >10 |
| Sorafenib | (Reference Compound) | 2.50 |
Experimental Protocols
Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
In Vitro Antiproliferative MTT Assay
This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if the compounds inhibit the polymerization of tubulin, a mechanism of action for some anticancer drugs.
Materials:
-
Tubulin protein (>97% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Synthesized compounds dissolved in DMSO
-
Paclitaxel (stabilizing agent) and Colchicine (destabilizing agent) as controls
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add the test compounds or controls at various concentrations to the wells of a pre-chilled 96-well plate.
-
Add the tubulin/GTP mixture to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to obtain polymerization curves. Analyze the effect of the compounds on the rate and extent of tubulin polymerization.
FGFR Kinase Activity Assay
This protocol is for evaluating the inhibitory activity of the compounds against FGFR kinases.
Materials:
-
Recombinant human FGFR kinase
-
Kinase buffer
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Synthesized compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the FGFR kinase, the test compound, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 values for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
Caption: Experimental workflow for the development of small-molecule drugs.
Caption: Hypothesized FGFR signaling pathway inhibition.
Caption: Structure-Activity Relationship (SAR) logic diagram.
The Role of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid in Oncology Drug Discovery: A Privileged Scaffold for Kinase Inhibitors
Application Note
Introduction
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid and its related isomers constitute a class of heterocyclic compounds of significant interest in medicinal chemistry and cancer research. While this specific carboxylic acid is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, the core pyrrolopyridine scaffold is recognized as a "privileged structure." This is due to its ability to mimic the adenine base of ATP, enabling it to effectively bind to the ATP-binding site of various protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This document outlines the application of the 1H-pyrrolo[3,2-b]pyridine scaffold in the development of potent and selective kinase inhibitors for cancer therapy, providing detailed protocols for relevant assays.
The Pyrrolopyridine Scaffold in Kinase Inhibition
The pyrrolopyridine nucleus serves as a versatile backbone for the design of inhibitors targeting a range of cancer-relevant kinases. By modifying the substituents at various positions on the bicyclic ring system, medicinal chemists can achieve high potency and selectivity for specific kinase targets. The carboxylic acid moiety of this compound provides a convenient handle for synthetic elaboration, allowing for the attachment of various pharmacophores to modulate activity and pharmacokinetic properties.
Derivatives of the broader pyrrolopyridine family have been successfully developed to inhibit several key signaling pathways implicated in cancer progression, including:
-
Fibroblast Growth Factor Receptor (FGFR) Signaling : Aberrant FGFR signaling is a driver in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent FGFR inhibitors.[4][5][6]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) Signaling : CSF1R is crucial for the survival and differentiation of tumor-associated macrophages. Pyrrolo[2,3-d]pyrimidine analogs have shown promise as CSF1R inhibitors.[7][8]
-
Microtubule Dynamics : Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule polymerization and inducing mitotic arrest in cancer cells.[9][10]
-
Haspin Kinase Signaling : This kinase is involved in chromosome alignment during mitosis, and its inhibition represents a novel anti-cancer strategy. 1H-Pyrrolo[3,2-g]isoquinolines have been developed as potent Haspin kinase inhibitors.[11]
Quantitative Data Summary
The following table summarizes the in vitro activity of various pyrrolopyridine derivatives against different cancer cell lines and kinase targets.
| Compound Class | Target Kinase/Cell Line | IC50/GI50 | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | HeLa (cervical cancer) | 0.12 µM | [9] |
| SGC-7901 (gastric cancer) | 0.15 µM | [9] | |
| MCF-7 (breast cancer) | 0.21 µM | [9] | |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 nM | [4] |
| FGFR2 | 9 nM | [4] | |
| FGFR3 | 25 nM | [4] | |
| 1H-pyrrolo[3,2-g]isoquinoline derivative (2) | Haspin Kinase | 10.1 nM | [11] |
| 1H-pyrrolo[3,2-g]isoquinoline derivative (3) | Haspin Kinase | 10.6 nM | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrrolopyridine-based Kinase Inhibitor (Illustrative)
This protocol provides a general, illustrative scheme for the functionalization of a pyrrolopyridine carboxylic acid to generate a hypothetical kinase inhibitor. The carboxylic acid group is typically converted to an amide, a common linkage in kinase inhibitors.
Caption: Illustrative workflow for synthesizing a pyrrolopyridine-based inhibitor.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
A primary or secondary amine (R1R2NH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the IC50 value of a synthesized pyrrolopyridine derivative against a target kinase.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized pyrrolopyridine inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the pyrrolopyridine inhibitor in the appropriate buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized pyrrolopyridine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrrolopyridine inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Diagram
The following diagram illustrates a simplified, representative signaling pathway that can be targeted by pyrrolopyridine-based kinase inhibitors, such as the FGFR signaling cascade.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid as an Antiviral Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid and its derivatives as intermediates in the synthesis of novel antiviral agents. The document outlines the synthesis of antiviral compounds, presents their biological activity data, and provides detailed experimental protocols.
Introduction
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 1H-Pyrrolo[3,2-b]pyridine have emerged as promising intermediates in the development of potent antiviral agents, demonstrating activity against a range of viruses including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[2][3] The inherent structural features of the 1H-Pyrrolo[3,2-b]pyridine nucleus allow for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and pharmacokinetic properties. This document details the application of this compound and related structures in the synthesis of novel antiviral candidates.
Antiviral Activity of 1H-Pyrrolo[3,2-b]pyridine Derivatives
Derivatives of the 1H-Pyrrolo[3,2-b]pyridine scaffold have demonstrated significant inhibitory activity against various viral targets. The following tables summarize the quantitative data for representative compounds.
Table 1: Anti-HIV-1 Activity of N-Substituted Pyrrolo-Pyridine Derivatives
| Compound ID | Target | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 35 | HIV-1 | 5.07 | >100 | >19.7 | [2] |
| 36 | HIV-1 | 5.05 | >100 | >19.8 | [2] |
| 37 | HIV-1 | 5.02 | >100 | >19.9 | [2] |
| AZT (Control) | HIV-1 | 0.0063 | >100 | >15,873 | [2] |
Table 2: Anti-SARS-CoV-2 Mpro Activity of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target | % Inhibition at 10 µM | IC50 (µM) | Cytotoxicity (IC50 in µM) | Reference |
| 21 | SARS-CoV-2 Mpro | 95.92% | - | - | [3] |
| 23 | SARS-CoV-2 Mpro | 92.92% | - | - | [3] |
| 25 | SARS-CoV-2 Mpro | - | 30 nM | - | [3] |
| 26 | SARS-CoV-2 Mpro | 94.50% | - | - | [3] |
| 29 | SARS-CoV-2 Mpro | 96.39% | - | 151.00 | [3][4] |
| Remdesivir (Control) | SARS-CoV-2 | 97.58% (at 10 µM) | 0.0099 µM (EC50) | 43.1 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-yl)acetic Acid Derivatives for Anti-HIV-1 Activity
This protocol is based on the multi-step synthesis of pyrrolopyridine derivatives with reported anti-HIV-1 activity.[2]
Step 1: Synthesis of the Pyrrolopyridine Core
A detailed, multi-step synthesis is required to construct the core 1H-Pyrrolo[3,2-b]pyridine scaffold. This typically involves the reaction of appropriately substituted pyridine and pyrrole precursors.
Step 2: Suzuki Coupling for Aryl Substitution
-
To a solution of methyl 2-(3-bromo-7-(4-chlorophenyl)-1,5-dimethyl-1H-pyrrolo[3,2-b]pyridin-6-yl)-2-(tert-butoxy)acetate in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature and for a duration sufficient to drive the reaction to completion (e.g., 125°C for 26 minutes in a microwave reactor).[5]
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the ester intermediate from Step 2 in a suitable solvent mixture (e.g., THF/water).
-
Add a base (e.g., lithium hydroxide) and stir at room temperature until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry to yield the final 1H-pyrrolo[3,2-b]pyridin-6-yl)acetic acid derivative.
Protocol 2: Synthesis of Carboxamide-Linked Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines for Anti-SARS-CoV-2 Mpro Activity
This protocol describes the synthesis of pyridopyrrolopyrimidine derivatives with demonstrated activity against the SARS-CoV-2 main protease (Mpro).[3][4]
Step 1: Synthesis of the Carboxylic Acid Intermediate
-
Hydrolyze the corresponding ester derivative (e.g., methyl-1-benzyl/methyl-4-oxo-1,4-dihydro-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate) using an aqueous solution of lithium hydroxide.
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture to precipitate the carboxylic acid intermediate.
-
Isolate the product by filtration and dry.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid intermediate from Step 1 in an anhydrous solvent (e.g., acetonitrile), add 1,1'-carbonyldiimidazole (CDI).
-
Stir the mixture at room temperature to activate the carboxylic acid.
-
Add the appropriate aniline derivative to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the target N-aryl-carboxamide derivative.
Signaling Pathways and Workflows
Caption: General workflow for the synthesis and screening of antiviral compounds.
Caption: Inhibition of SARS-CoV-2 main protease (Mpro) by pyrrolopyridine derivatives.
Caption: Inhibition of HIV-1 integrase by bicyclic hydroxy-1H-pyrrolopyridine-triones.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (also known as 7-azaindole-6-carboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 1H-Pyrrolo[3,2-b]pyridine (7-azaindole) core?
A1: The synthesis of the 7-azaindole scaffold can be challenging compared to standard indole syntheses due to the electron-deficient nature of the pyridine ring. Common strategies often involve the construction of the pyrrole ring onto a pre-existing pyridine core. Methods such as the Bartoli indole synthesis have been applied, though sometimes with limitations like the need for a large excess of reagents.[1] More contemporary approaches frequently utilize transition metal-catalyzed cross-coupling reactions to form key C-C or C-N bonds, which can offer better efficiency and substrate scope.[1]
Q2: Why am I observing very low yields in my Fischer indole synthesis attempt for this compound?
A2: The Fischer indole synthesis is often inefficient for producing 7-azaindoles.[1] The electron-withdrawing effect of the nitrogen atom in the pyridine ring disfavors the critical[2][2]-sigmatropic rearrangement step of the reaction mechanism, leading to poor yields or reaction failure.[1] It is advisable to explore alternative synthetic strategies that are better suited for electron-deficient heterocyclic systems.
Q3: Are there any known issues with the stability of the 1H-Pyrrolo[3,2-b]pyridine core?
A3: The 7-azaindole nucleus is a robust heterocyclic system. However, like other indoles, the pyrrole nitrogen can be susceptible to undesired alkylation or other side reactions under certain basic conditions if not protected. The pyridine nitrogen can also be quaternized. Careful selection of reagents and reaction conditions is crucial to avoid these issues.
Q4: What are the recommended purification methods for this compound?
A4: Purification of the final carboxylic acid product can typically be achieved through recrystallization from a suitable solvent system. Given its acidic nature, purification can also involve acid-base extraction. For intermediates, silica gel column chromatography is a common technique. The choice of eluent will depend on the polarity of the specific compound.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the 7-Azaindole Core Formation
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation during pyrrole ring cyclization. | Inefficient cyclization chemistry (e.g., attempting a Fischer indole synthesis). | Switch to a more robust synthetic route such as a palladium-catalyzed cross-coupling strategy (e.g., Sonogashira or Suzuki coupling followed by cyclization) which is generally more effective for azaindole synthesis.[1] |
| Multiple side products observed by TLC or LC-MS. | Competing side reactions due to harsh reaction conditions (e.g., high temperatures, strongly acidic or basic conditions). | Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. Consider milder reaction conditions. The use of a protecting group for the pyrrole nitrogen in subsequent steps might also be beneficial. |
| Starting materials remain unreacted. | Insufficient activation of starting materials or catalyst deactivation. | Ensure the quality and dryness of solvents and reagents. For catalytic reactions, screen different ligands and catalyst loadings. Pre-activation of starting materials may be necessary. |
Problem 2: Difficulty in Subsequent Functionalization (e.g., Amide Coupling)
| Symptom | Possible Cause | Suggested Solution |
| Low yield during the conversion of the carboxylic acid to an amide or other derivative. | Poor reactivity of the carboxylic acid or inefficient coupling reagents. | For amide coupling, standard reagents like HOBt or BOP in the presence of Hünig's base have been reported to give low yields with some azaindole carboxylic acids.[3] Consider using alternative coupling agents such as DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) with N-methyl morpholine (NMM), which has been shown to provide better yields for similar substrates.[3] |
| Decomposition of the starting material during the reaction. | The reaction conditions are too harsh for the 7-azaindole core. | Employ milder coupling conditions. Ensure the reaction is run under an inert atmosphere if the reagents are sensitive to air or moisture. |
Problem 3: Challenges in Product Purification
| Symptom | Possible Cause | Suggested Solution | | The product is difficult to separate from starting materials or side products by column chromatography. | Similar polarities of the components in the mixture. | Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients. Consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group. Recrystallization from a carefully selected solvent system can also be an effective purification method. | | The product co-elutes with a persistent impurity. | Formation of a stable complex or an isomeric byproduct. | Re-evaluate the reaction conditions to minimize the formation of the impurity. Alternative purification techniques such as preparative HPLC or crystallization may be necessary. |
Experimental Protocols
General Workflow for Azaindole Synthesis via Cross-Coupling:
-
Starting Material Preparation: Begin with a suitably substituted pyridine derivative, for instance, a dihalopyridine.
-
Cross-Coupling: Perform a regioselective cross-coupling reaction (e.g., Sonogashira or Suzuki) to introduce a substituent that will become part of the pyrrole ring.
-
Cyclization: Induce cyclization to form the pyrrole ring of the 7-azaindole core. This step is often catalyzed by a transition metal or promoted by a base.
-
Functional Group Introduction/Modification: Introduce the carboxylic acid functionality at the 6-position. This could be achieved, for example, through lithiation followed by quenching with carbon dioxide, or by oxidation of a pre-existing group like a methyl or formyl group.
-
Purification: Purify the final product using techniques such as recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
improving yield and purity of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in the Synthesis of the Azaindole Core
-
Question: My synthesis of the 1H-Pyrrolo[3,2-b]pyridine core, for instance, via a Fischer indole synthesis or a palladium-catalyzed cyclization, is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in azaindole synthesis can arise from several factors, including incomplete reaction, side reactions, or degradation of the product. Here are some troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress using an appropriate technique like TLC or LC-MS. For some cyclization reactions, such as the Fischer indole synthesis, prolonged reaction times or higher temperatures might be necessary.
-
Catalyst Activity: If using a palladium-catalyzed reaction, ensure the catalyst is active. Use fresh catalyst and anhydrous, deoxygenated solvents. The choice of ligand is also critical in palladium-catalyzed reactions; consider screening different phosphine ligands to find the optimal one for your specific substrate.
-
-
Side Reactions:
-
Starting Material Purity: Impurities in the starting materials, such as substituted aminopyridines, can lead to the formation of undesired side products. Purify the starting materials before use.
-
Atmosphere Control: Many reactions involved in heterocyclic synthesis are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Product Degradation:
-
Acid/Base Sensitivity: The azaindole core can be sensitive to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture promptly during work-up.
-
-
Issue 2: Incomplete Hydrolysis of the Ester Precursor
-
Question: I am synthesizing this compound by hydrolyzing its methyl or ethyl ester, but the reaction is not going to completion. How can I improve the hydrolysis?
-
Answer: Incomplete hydrolysis of the ester precursor is a common issue. Consider the following points:
-
Reaction Conditions:
-
Base/Acid Concentration: For base-catalyzed hydrolysis (e.g., using NaOH or KOH), ensure a sufficient molar excess of the base is used. For acid-catalyzed hydrolysis, use a strong acid like HCl or H2SO4 at an appropriate concentration.
-
Solvent: The choice of solvent is important. A mixture of water and a co-solvent like methanol, ethanol, or THF is often used to ensure the solubility of the ester.
-
Temperature: Increasing the reaction temperature can often drive the hydrolysis to completion. However, be mindful of potential side reactions or degradation at higher temperatures.
-
-
Work-up Procedure:
-
Acidification: After hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Add the acid slowly and monitor the pH to ensure complete protonation of the carboxylate.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble obtaining pure this compound. What are the best purification methods?
-
Answer: Purifying aromatic carboxylic acids can be challenging due to their physical properties. Here are some recommended methods:
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids.
-
Solvent Selection: Experiment with different solvents or solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Good options to try include ethanol, methanol, acetic acid, or mixtures with water.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form the water-soluble carboxylate salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry thoroughly.
-
-
Column Chromatography: If recrystallization and extraction are not sufficient, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, will likely be required.
-
Frequently Asked Questions (FAQs)
-
What is a common synthetic route to this compound? A frequently employed strategy involves the synthesis of a suitable precursor, such as methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, followed by hydrolysis to the desired carboxylic acid. The synthesis of the azaindole core can be achieved through various methods, including the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, or the cyclization of appropriately substituted pyridine derivatives.
-
What are some common impurities to look out for? Common impurities can include unreacted starting materials, byproducts from side reactions during the formation of the azaindole ring, and the ester precursor if the hydrolysis is incomplete. Depending on the synthetic route, regioisomers may also be formed.
-
How should I store this compound? It is best to store the compound in a tightly sealed container in a cool, dry place, away from light.
Data Presentation
Table 1: Comparison of General Purification Methods for Aromatic Carboxylic Acids
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Can provide high purity product; scalable. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. | Removing minor impurities from a solid product. |
| Acid-Base Extraction | Effective for removing neutral and basic impurities. | Can be labor-intensive; may require large volumes of solvents. | Crude reaction mixtures containing a variety of impurity types. |
| Column Chromatography | Can separate closely related compounds. | Can be time-consuming and require significant amounts of solvent; may not be suitable for large-scale purification. | Isolating the product from complex mixtures or when high purity is essential for a small sample. |
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of Methyl 1H-Pyrrolo[3,2-b]pyridine-6-carboxylate
-
Dissolve Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 molar equivalents) in water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add aqueous HCl (e.g., 1M or 2M) with stirring until the pH is acidic (pH 2-3), resulting in the precipitation of the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Overcoming Solubility Challenges of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives.
Troubleshooting Guides
Issue: My this compound derivative won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4).
Possible Causes and Solutions:
-
Intrinsic Low Aqueous Solubility: The planar, heterocyclic core of the 1H-pyrrolo[3,2-b]pyridine scaffold can lead to strong crystal lattice energy, resulting in poor aqueous solubility. The carboxylic acid moiety provides some hydrophilicity, but the overall molecule may still be insufficiently soluble.
-
pH-Dependent Solubility: As carboxylic acids, the solubility of these derivatives is highly dependent on the pH of the medium.[1][2] At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous solutions.
Troubleshooting Steps:
-
pH Adjustment: Increase the pH of the aqueous buffer. By raising the pH above the pKa of the carboxylic acid, the group will deprotonate to the more soluble carboxylate form (-COO⁻).[1]
-
Recommendation: Prepare a series of buffers with increasing pH (e.g., pH 7.5, 8.0, 8.5, 9.0) and assess the solubility at each point.
-
-
Salt Formation: Convert the carboxylic acid to a salt. This is a common and effective method for increasing the solubility of acidic drugs.[3]
-
Recommendation: Form a salt by reacting the carboxylic acid derivative with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine) to create a more soluble salt form.
-
-
Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer. Co-solvents can reduce the polarity of the solvent system, improving the solubility of hydrophobic compounds.[4]
-
Recommendation: Prepare mixed solvent systems with varying percentages of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[5]
-
Issue: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay.
Possible Causes and Solutions:
-
Supersaturation and Precipitation: Your compound may have high kinetic solubility in the presence of DMSO but low thermodynamic (true) solubility in the final aqueous buffer concentration. This leads to the formation of a supersaturated solution that quickly precipitates.
-
Insufficient Solubilizing Agent: The final concentration of any solubilizing agent (e.g., co-solvent, surfactant) in your assay medium may be too low to maintain the solubility of your compound at the desired concentration.
Troubleshooting Steps:
-
Lower the Final Compound Concentration: If possible, reduce the final concentration of your compound in the assay to a level below its thermodynamic solubility limit in the assay buffer.
-
Increase the Percentage of Co-solvent: If your assay can tolerate it, increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the assay medium.
-
Incorporate Surfactants: Add a biocompatible surfactant, such as Tween 80 or Polysorbate 20, to the assay buffer. Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[6][7]
-
Recommendation: Prepare a stock solution of the compound in a solution containing a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before diluting it into the assay buffer.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound derivatives in common solvents?
A1: The solubility of these derivatives can vary significantly based on the other substituents on the molecule. However, as a general guide, they tend to exhibit poor solubility in non-polar organic solvents and slight to moderate solubility in polar organic solvents. Their aqueous solubility is typically low but can be significantly increased at higher pH. 6-azaindole and 7-azaindole rings have been shown to have enhanced aqueous solubility compared to their indole counterparts.[9]
Q2: How does pH affect the solubility of my this compound derivative?
A2: The solubility of your compound is expected to increase as the pH of the aqueous solution increases. This is because the carboxylic acid group (pKa typically between 3-5) will be deprotonated to the more polar and thus more water-soluble carboxylate anion at pH values above its pKa.[1]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration before precipitation occurs. It is a high-throughput method useful for early-stage drug discovery.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is typically measured using the shake-flask method, which involves equilibrating an excess of the solid compound in the solvent over a longer period. This is the gold standard for solubility measurement and is crucial for later-stage development.[9]
For initial screening, kinetic solubility is often sufficient. For lead optimization and pre-formulation studies, thermodynamic solubility is essential.
Q4: Can I use sonication to help dissolve my compound?
A4: Yes, sonication can be used to break up solid aggregates and accelerate the dissolution process. However, be aware that this can sometimes lead to the formation of a supersaturated solution, which may precipitate over time. It is always best to visually inspect your solution after a period of standing to ensure it remains clear.
Q5: Are there any structural modifications I can make to my derivatives to improve their solubility?
A5: Yes, several medicinal chemistry strategies can be employed to improve solubility:
-
Introduce Polar Functional Groups: Adding polar groups, such as hydroxyl or amino groups, can increase the hydrophilicity of the molecule.
-
Disrupt Crystal Packing: Introducing bulky or non-planar groups can disrupt the crystal lattice, reducing the energy required for dissolution.
-
Reduce Lipophilicity: Carefully consider the overall lipophilicity (logP) of your molecule. Reducing logP can often lead to improved aqueous solubility.
Data Presentation
Table 1: Representative Thermodynamic Solubility of a this compound Derivative in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| Phosphate Buffered Saline (pH 7.4) | 25 | 5 |
| 0.1 M HCl | 25 | < 1 |
| 0.1 M NaOH | 25 | > 1000 |
| Ethanol | 25 | 500 |
| DMSO | 25 | > 5000 |
| Acetonitrile | 25 | 150 |
Table 2: Effect of pH on the Aqueous Solubility of a this compound Derivative
| pH of Aqueous Buffer | Temperature (°C) | Solubility (µg/mL) |
| 4.0 | 25 | < 1 |
| 6.0 | 25 | 2 |
| 7.4 | 25 | 5 |
| 8.0 | 25 | 150 |
| 9.0 | 25 | > 1000 |
Table 3: Enhancement of Aqueous Solubility (pH 7.4) using Co-solvents and Cyclodextrin
| Solubilizing Agent | Concentration | Temperature (°C) | Solubility (µg/mL) | Fold Increase |
| None (PBS pH 7.4) | - | 25 | 5 | 1 |
| Ethanol | 10% (v/v) | 25 | 50 | 10 |
| PEG 400 | 10% (v/v) | 25 | 120 | 24 |
| Hydroxypropyl-β-Cyclodextrin | 5% (w/v) | 25 | 250 | 50 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired solvent (e.g., phosphate buffer, pH 7.4) in a sealed vial. Ensure there is undissolved solid present.
-
Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 10 minutes) or filtration through a 0.22 µm filter.
-
Quantification: Dilute the clarified supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor.
Protocol 2: Kinetic Solubility Determination (96-Well Plate Method)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to the wells containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should typically be low (e.g., 1-2%).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Precipitate Removal: Filter the samples through a 96-well filter plate or centrifuge the plate to pellet any precipitate.
-
Analysis: Transfer the clear filtrate/supernatant to a new 96-well plate and determine the compound concentration using a high-throughput analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Solubility Determination: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
Visualizations
Caption: Thermodynamic Solubility (Shake-Flask) Workflow
Caption: Troubleshooting Logic for Poor Aqueous Solubility
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of pyrrolopyridine-based inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrrolopyridine-based inhibitors. It provides troubleshooting guidance and answers to frequently asked questions to help address and mitigate potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with pyrrolopyridine-based inhibitors?
A1: Pyrrolopyridine scaffolds mimic the purine ring of ATP, enabling them to act as kinase inhibitors.[1] However, this structural similarity can also lead to non-selective binding and off-target effects.[1] The specific off-target profile depends on the substituents attached to the core scaffold.[1] Common off-target effects can include unintended inhibition of other kinases, leading to unexpected cellular phenotypes, toxicity, or activation of compensatory signaling pathways.[2][3][4] For instance, some multi-kinase inhibitors have been associated with dose-limiting toxicities due to inhibition of non-primary targets like KDR.[5]
Q2: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect?
A2: Distinguishing between on-target and off-target effects is a critical step in inhibitor validation. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Treat cells with a well-characterized, selective inhibitor of your target that has a different chemical scaffold. If this second inhibitor does not produce the same phenotype at equivalent on-target inhibition levels, your original inhibitor's effect is likely off-target.[6]
-
Perform a Rescue Experiment: Introduce a drug-resistant mutant of your primary target into your cell line. If the cells remain sensitive to your inhibitor, the observed phenotype is likely due to off-target effects.[6]
-
Kinome-Wide Profiling: Screen your inhibitor against a large panel of kinases to identify unintended targets.[3] This can provide a broader view of your compound's selectivity.
Q3: What are essential control experiments when investigating off-target effects?
A3: Robust control experiments are fundamental for accurate data interpretation. Key controls include:
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve the inhibitor to ensure the solvent itself is not causing the observed effects.[3]
-
Inactive Enantiomer/Analog: If available, use a structurally similar but biologically inactive version of your compound as a negative control.
-
Multiple Cell Lines: Test your inhibitor in more than one cell line to distinguish between cell line-specific responses and general off-target effects.[3]
-
Dose-Response Analysis: Perform a dose-response curve to identify the lowest effective concentration and to observe if different effects occur at different concentrations.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with pyrrolopyridine-based inhibitors.
Issue 1: Unexpected Cytotoxicity at or Near the On-Target IC50
-
Possible Cause: Off-target kinase inhibition leading to cell death.[3]
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is binding to its intended target in cells at the concentrations used.[7][8][9]
-
Perform Kinome Selectivity Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target kinases that could be responsible for the toxicity.[3]
-
Conduct a "Rescue" Experiment: As detailed in the FAQs, express a drug-resistant mutant of the target. If cytotoxicity persists, it strongly suggests an off-target mechanism.[6]
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
-
Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use cell-based assays that measure intracellular compound concentration.
-
Evaluate Compound Stability: Check the stability of the inhibitor in your cell culture media at 37°C over the course of the experiment.[3]
-
Utilize Cellular Target Engagement Assays: Assays like NanoBRET® Target Engagement can quantify inhibitor binding within intact cells, providing a more biologically relevant measure of potency.[10][11]
-
Issue 3: Activation of a Compensatory Signaling Pathway
-
Possible Cause: The cell adapts to the inhibition of the primary target by upregulating a parallel or downstream pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in related signaling pathways after inhibitor treatment.[3]
-
Combination Therapy: Consider using a combination of inhibitors to block both the primary and the identified compensatory pathway to achieve a more potent effect.[3]
-
Data Presentation
Table 1: Kinase Selectivity Profile of a Hypothetical Pyrrolopyridine-Based Inhibitor (Compound X)
This table illustrates how to present data from a kinase selectivity screen. The data shows the half-maximal inhibitory concentration (IC50) of Compound X against its intended target and a panel of common off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 15 | 1x |
| Off-Target Kinase A | 350 | 23x |
| Off-Target Kinase B | 1,200 | 80x |
| Off-Target Kinase C | >10,000 | >667x |
| Off-Target Kinase D (e.g., JAK2) | 85 | 5.7x |
| Off-Target Kinase E (e.g., TYK2) | 2,500 | 167x |
Data is for illustrative purposes only.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[8]
-
Objective: To confirm that the pyrrolopyridine-based inhibitor binds to its intended target protein in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with your inhibitor at various concentrations for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).[7]
-
Heat Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling on ice.[8]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[8]
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.
-
-
Expected Outcome: A positive result is indicated by a shift in the melting curve to a higher temperature for the inhibitor-treated samples compared to the vehicle control, signifying that the inhibitor has bound to and stabilized the target protein.
2. Kinome Profiling using KiNativ™
KiNativ™ is an activity-based proteomic profiling method used to assess inhibitor selectivity by measuring binding to kinases in their native state within a cell lysate.[12][13]
-
Objective: To identify the on-target and off-target kinases of a pyrrolopyridine-based inhibitor across a broad panel.
-
Methodology:
-
Lysate Preparation: Prepare cell lysates that preserve the native conformation and activity of kinases.
-
Inhibitor Treatment: Treat the lysates with your inhibitor at one or more concentrations.
-
Probe Labeling: Add a biotinylated acyl-phosphate probe (ATP or ADP analog) that covalently labels the active site of kinases.[12] Inhibitor-bound kinases will show reduced probe labeling.[14]
-
Tryptic Digest: Digest the protein lysates with trypsin.
-
Enrichment: Use streptavidin beads to enrich for the biotin-labeled peptides.[12]
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.[12]
-
-
Expected Outcome: The results will provide a percentage of inhibition for hundreds of kinases, revealing the selectivity profile of your compound. Significant inhibition of kinases other than the intended target indicates off-target activity.
Visualizations
Caption: Off-target inhibition of JAK2 by a pyrrolopyridine inhibitor.
Caption: A decision-making workflow for investigating unexpected cytotoxicity.
Caption: Relationship between inhibitor concentration and on/off-target effects.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling Services [promega.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Technical Support Center: Refinement of Purification Methods for Pyrrolopyridine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of pyrrolopyridine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrrolopyridine analogs?
A1: The most common methods for purifying pyrrolopyridine analogs are flash column chromatography on silica gel and recrystallization.[1][2] Flash chromatography is widely used for the separation of crude product mixtures.[1][2] Recrystallization is an effective technique for achieving high purity, particularly for solid compounds.[3][4]
Q2: What are common impurities encountered during the synthesis and purification of pyrrolopyridine analogs?
A2: Common impurities may include unreacted starting materials, reagents, side-products from the reaction, and degradation products formed during purification.[5] For instance, in reactions involving palladium catalysts, traces of the metal may contaminate the product. Isomeric impurities can also arise if the reaction is not completely regioselective.[5]
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of compounds during column chromatography.[1] For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is a standard technique.[1]
Q4: My pyrrolopyridine analog appears to be degrading on the silica gel column. What can I do?
A4: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation.[6] To mitigate this, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine or pyridine in the eluent.[5][6] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be a good option for purifying basic compounds.[6]
Q5: What should I do if my compound fails to crystallize?
A5: If your pyrrolopyridine analog does not crystallize, several techniques can be employed. These include scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound if available, or changing the solvent system.[6] Allowing the solution to cool more slowly can also promote crystal growth.[6]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Symptoms:
-
Significantly lower than expected recovery of the final product.
Possible Causes:
-
The compound is highly polar and is strongly retained on the silica gel column.
-
The product is partially soluble in the aqueous phase during workup.
-
Product degradation during purification.[5]
-
Formation of multiple side products during the reaction.[5]
Solutions:
-
Optimize Chromatography:
-
Increase the polarity of the eluent gradually during column chromatography.
-
Add a small percentage of a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica gel.[6]
-
-
Improve Extraction:
-
Perform multiple extractions of the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[5]
-
-
Prevent Degradation:
Issue 2: Poor Separation of Product from Impurities
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Streaking or tailing of the product spot on TLC plates.[6]
Possible Causes:
-
The chosen solvent system does not provide adequate resolution.
-
Strong interaction of the basic pyrrolopyridine with the acidic silica gel.[6]
-
The column is overloaded with the crude product.
Solutions:
-
Modify the Solvent System:
-
Experiment with different solvent systems of varying polarities on TLC to find the optimal eluent for separation.
-
Employ a gradient elution on the column, starting with a low polarity solvent and gradually increasing the polarity.[6]
-
-
Address Tailing:
-
Add a basic modifier (0.1-1% triethylamine or pyridine) to the eluent to minimize tailing on silica gel.[6]
-
-
Optimize Column Loading:
-
Ensure the amount of crude material loaded onto the column is appropriate for the column size. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Issue 3: Product Discoloration
Symptoms:
-
The purified product has an undesired color.
Possible Causes:
-
Presence of highly conjugated byproducts.[6]
-
Oxidation of the compound.[7]
-
Trace metal impurities from catalysts.
Solutions:
-
Charcoal Treatment:
-
Dissolve the product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities. Note that this may also reduce the overall yield.[6]
-
-
Prevent Oxidation:
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is susceptible to oxidation.[6]
-
-
Remove Metal Impurities:
-
A wash with a chelating agent solution during the workup may help remove residual metal catalysts.
-
Data Presentation
Table 1: Comparison of Purification Methods for Pyrrolopyridine Analogs
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography (Silica Gel) | 50-90%[1][2] | >95% (HPLC)[1] | Versatile, applicable to a wide range of compounds, good for separating complex mixtures.[1][2] | Can lead to degradation of acid-sensitive compounds, potential for low recovery of very polar compounds.[5][6] |
| Recrystallization | 60-85%[4] | >99%[4] | Can yield very high purity product, effective for removing minor impurities.[3][4] | Only suitable for solid compounds, finding the right solvent system can be challenging, potential for significant material loss in the mother liquor.[8] |
| Preparative HPLC | Variable | >98%[9] | High resolution, automated, good for difficult separations. | More expensive, limited sample capacity compared to flash chromatography. |
| Acid-Base Extraction | Variable | Variable | Good for separating basic pyrrolopyridines from non-basic impurities.[3] | Only applicable if the compound has basic properties and impurities do not. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: A slurry of silica gel is prepared in the initial, least polar eluent.
-
Column Packing: The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure.
-
Sample Loading: The crude pyrrolopyridine analog is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system, often starting with a non-polar solvent and gradually increasing the polarity (gradient elution). The choice of solvents is typically determined by preliminary TLC analysis. For pyrrolopyridine analogs, common solvent systems include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[1][2]
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified pyrrolopyridine analog.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: A suitable solvent or solvent pair is chosen in which the pyrrolopyridine analog is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Crystal Collection: The formed crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent.[5]
Visualizations
Caption: General workflow for the purification of pyrrolopyridine analogs.
Caption: Troubleshooting decision tree for pyrrolopyridine purification.
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 2. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, a key heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core structure?
A1: The construction of the 4-azaindole nucleus can be achieved through various methods, ranging from classical indole syntheses adapted for the azaindole series to modern transition-metal-catalyzed reactions. Key strategies include:
-
Bartoli Indole Synthesis: This method involves the reaction of a substituted nitropyridine with an excess of a vinyl Grignard reagent to directly form the pyrrole ring.
-
Leimgruber-Batcho Reaction: A versatile and often high-yielding method for preparing azaindoles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern approaches such as Sonogashira, Suzuki, and Heck reactions provide efficient routes starting from functionalized pyridine precursors. These methods are known for their mild reaction conditions and broad substrate scope.
-
Madelung-type Cyclization: This is another established method for the preparation of azaindoles.
Q2: Why are yields often low in traditional 4-azaindole synthesis methods?
A2: The electron-deficient nature of the pyridine ring in azaindole precursors is a primary reason for low yields in many classical indole synthesis reactions. This electron deficiency can impede key reaction steps. Consequently, these reactions may necessitate harsh conditions, which can lead to undesirable side reactions and decomposition of starting materials and products, thereby reducing the overall yield.
Q3: How does the choice of starting material impact the yield of the 4-azaindole synthesis?
A3: The substituents on the pyridine ring of the starting material significantly influence the reaction yield. For instance, in the Bartoli reaction, the presence of a halogen atom at the α- or 4-position of the pyridine ring has been shown to increase the yield considerably. Similarly, larger substituents adjacent to the nitro group can also lead to higher yields.
Q4: What are the major challenges encountered when scaling up the synthesis of this compound?
A4: Scaling up the synthesis of this compound presents several challenges, including:
-
Low Yields: As with many heterocyclic syntheses, achieving high yields can be difficult.
-
Difficult Purification: The final product and intermediates can be challenging to purify, often requiring chromatographic methods that are not ideal for large-scale production.
-
Side Reactions: The formation of regioisomers and other byproducts can complicate the synthesis and purification processes.
-
Decarboxylation: The final hydrolysis of the ester to the carboxylic acid can sometimes be followed by unwanted decarboxylation, especially under harsh conditions. Conversely, intentional decarboxylation, if desired, can also be challenging to control.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Initial Cyclization Step (e.g., Bartoli Reaction)
Symptoms:
-
The yield of the 1H-pyrrolo[3,2-b]pyridine core is consistently low (<30%).
-
Multiple spots are observed on TLC, indicating a complex reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor quality of Grignard reagent | Ensure the vinyl Grignard reagent is freshly prepared or properly titrated before use. Use of an excess of the Grignard reagent (3-4 equivalents) is often necessary. |
| Suboptimal reaction temperature | Maintain strict temperature control. The reaction is typically initiated at a low temperature (e.g., -78 °C) and allowed to warm slowly. |
| Electron-deficient nature of the pyridine ring | If possible, modify the starting nitropyridine to include an electron-donating group or a halogen at a position that facilitates the reaction and can be removed later. For example, a chloro-substituted nitropyridine can lead to significantly higher yields.[1] |
| Formation of side products | Consider a two-step process involving the initial cyclization followed by a subsequent modification (e.g., dehalogenation via hydrogenolysis) which may provide a higher overall yield. |
Problem 2: Difficulty in the Hydrolysis of the Ester Precursor
Symptoms:
-
Incomplete conversion of the ethyl or methyl ester of this compound to the final product.
-
Degradation of the starting material or product during the hydrolysis step.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh reaction conditions | Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely by TLC or LCMS to determine the optimal reaction time. |
| Inappropriate choice of base | Lithium hydroxide (LiOH) in a mixture of THF and water is a common and effective reagent for this type of hydrolysis. If standard conditions fail, consider alternative bases or solvent systems. |
| Product instability | The product may be sensitive to strong basic conditions. A milder approach using enzymatic hydrolysis could be explored for sensitive substrates. |
Problem 3: Unwanted Decarboxylation
Symptoms:
-
Presence of the decarboxylated byproduct, 1H-pyrrolo[3,2-b]pyridine, in the final product mixture.
-
Gas evolution (CO2) observed during the reaction or workup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High reaction temperature | Perform the hydrolysis and subsequent workup at lower temperatures to minimize the risk of decarboxylation. |
| Acidic workup | Neutralize the reaction mixture carefully and avoid strongly acidic conditions during extraction and purification, as this can promote decarboxylation. |
| Presence of transition metal impurities | Ensure all glassware is thoroughly cleaned to remove any trace metals that could catalyze decarboxylation. |
Experimental Protocols
A plausible synthetic route to this compound involves the construction of a suitable ester precursor followed by hydrolysis. Below is a representative, detailed methodology.
Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
This protocol is adapted from general procedures for the synthesis of related azaindole carboxylates.
Materials:
-
Substituted 3-amino-4-halopyridine
-
Ethyl propiolate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the 3-amino-4-halopyridine (1.0 eq) in anhydrous THF, add triethylamine (2.5 eq), CuI (0.1 eq), and the palladium catalyst (0.05 eq).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Visualizations
General Synthetic Workflow
References
improving the stability of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid in solution
Technical Support Center: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on . The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of heterocyclic compounds like this compound is primarily influenced by pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. Studies on related pyrrolopyridine derivatives have shown they are particularly susceptible to degradation in alkaline and acidic conditions and are often photolabile.[1][2] Neutral pH conditions are generally the most stable.[1][2]
Q2: What is a "forced degradation study" and why is it important for my research?
A2: A forced degradation or stress testing study involves subjecting a compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidation) that are more severe than standard storage conditions.[3][4] This process is crucial for several reasons:
-
It helps identify potential degradation products and pathways.[5]
-
It provides insights into the intrinsic chemical stability of the molecule.[3]
-
The information is used to develop stable formulations and determine appropriate storage conditions and shelf-life.[5]
-
It is essential for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient without interference from its degradants.[5]
Q3: What are the most common degradation pathways for this type of molecule?
A3: While specific pathways for this compound are not extensively documented, related heterocyclic structures suggest two primary degradation routes:
-
Hydrolysis: Under acidic or basic conditions, the pyrrole ring fused to the pyridine can be susceptible to cleavage.[1][2]
-
Decarboxylation: Heterocyclic carboxylic acids can be prone to losing the carboxylic acid group as carbon dioxide, especially under heat.[6] Oxidation and photolytic degradation can also lead to complex decomposition pathways.
Q4: What analytical methods are recommended for monitoring the stability of my compound?
A4: The most widely used technique for stability testing is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[1][2][7] HPLC can effectively separate the parent compound from its degradation products, allowing for accurate quantification.[7] To identify and characterize the unknown degradation products, HPLC is often coupled with Mass Spectrometry (LC-MS).[7][8]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: Based on the general instability profile of related compounds, the following storage conditions are recommended to maximize stability:
-
pH: Prepare and store solutions in a neutral buffer (pH ~7).
-
Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C for long-term storage).
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For compounds sensitive to oxidation, consider degassing the solvent or storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Problem 1: Rapid degradation of the compound is observed in an aqueous buffer.
| Potential Cause | Recommended Solution |
| Incorrect pH | The compound is likely unstable in acidic or basic conditions.[1][2] Verify the pH of your buffer. Adjust to a neutral pH (6.5-7.5) using a suitable buffer system (e.g., phosphate-buffered saline). |
| Oxidation | The compound may be sensitive to dissolved oxygen or trace metal ions that catalyze oxidation. Prepare buffers with freshly de-gassed, high-purity water. Consider adding a small amount of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) if metal-catalyzed oxidation is suspected. |
| Microbial Contamination | Buffers, especially at neutral pH, can support microbial growth, which may degrade the compound. Use sterile buffers and consider filtering the final solution through a 0.22 µm filter. |
Problem 2: Multiple new peaks appear in the HPLC chromatogram after storing the solution.
| Potential Cause | Recommended Solution |
| Photodegradation | The compound is likely light-sensitive.[1][2] Always store solutions in light-protecting containers (amber vials). Minimize exposure to ambient light during experiments. |
| Thermal Degradation | The storage temperature is too high. Store stock solutions and experimental samples at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Complex Degradation Pathway | The compound may be degrading through multiple pathways (e.g., hydrolysis and oxidation). Use a forced degradation study to systematically identify the conditions causing the degradation. Analyze the new peaks using LC-MS to identify their structures and understand the degradation mechanism. |
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for diagnosing and resolving stability issues.
Data Presentation
While specific quantitative stability data for this compound is not available in the cited literature, the following table summarizes the stability profile of related pyrrolopyridine derivatives under forced degradation conditions. This should be used as a general guideline.
Table 1: Summary of Stability Profile for Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives (Data inferred from studies on related compounds)[1][2]
| Stress Condition | Reagent/Details | Stability Outcome |
| Acidic Hydrolysis | 0.1 M HCl | Labile (Degradation Observed) |
| Alkaline Hydrolysis | 0.1 M NaOH | Extremely Unstable (Rapid Degradation) |
| Neutral Hydrolysis | Water | Stable |
| Oxidation | 3% H₂O₂ | Stability is dependent on the specific chemical structure. |
| Photostability | 1.2 x 10⁶ lux·h | Photolabile (Degradation Observed) |
| Thermal | High Temperature | Not specified, but generally a factor for heterocyclic acids. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To investigate the intrinsic stability of the compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and autosampler vials (amber)
-
Calibrated HPLC-UV system (and LC-MS system if available)
-
pH meter, calibrated oven, photostability chamber
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., a small amount of DMSO or methanol, then dilute with water or buffer) to prepare a 1 mg/mL stock solution.[4]
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a volumetric flask and dilute to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature for 2 hours. (Note: Base-catalyzed degradation is often rapid).[1][2]
-
Oxidative Degradation: Use 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Prepare a solution in neutral buffer (pH 7). Incubate at 70°C for 48 hours.
-
Photodegradation: Prepare a solution in neutral buffer. Expose to a light source delivering overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] Run a dark control sample in parallel.
-
Control Sample: Prepare a solution in neutral buffer and store at 5°C, protected from light.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of each sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating RP-HPLC method (e.g., C18 column, gradient elution with acetonitrile and water with 0.1% formic acid, UV detection at an appropriate wavelength).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[4]
-
Experimental Workflow Diagram
Caption: Workflow for conducting a forced degradation study.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the target compound.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biomedres.us [biomedres.us]
- 6. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Biological Assay Results
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in biological assays.
General Assay Troubleshooting
This section addresses overarching issues that can affect various types of biological assays.
FAQ: My results are not reproducible between experiments. Where should I start troubleshooting?
Inconsistent results between experiments often stem from subtle variations in experimental conditions and reagents.[1][2] A systematic approach is crucial to identify the source of the variability.
Key areas to investigate:
-
Reagent Consistency: Ensure all reagents, including buffers, antibodies, and cell culture media, are from the same lot.[3] Lot-to-lot variability in critical reagents is a common source of inconsistent results.[3][4] Always document the lot numbers of all reagents used.[5]
-
Standard Operating Procedures (SOPs): Adhere strictly to a detailed SOP for every experiment.[5] This minimizes variations in pipetting, incubation times, and washing steps.[6]
-
Environmental Factors: Monitor and control environmental conditions such as temperature and humidity, as these can impact enzyme kinetics and cell health.[7]
-
Instrument Performance: Regularly calibrate and maintain all laboratory equipment, including pipettes, plate readers, and incubators, to ensure they are functioning correctly.
Troubleshooting Workflow for Poor Reproducibility
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Enzyme-Linked Immunosorbent Assay (ELISA)
This guide addresses common issues encountered during ELISAs.[8]
FAQ: I am observing high background in my ELISA. What are the common causes?
High background can mask the specific signal, leading to reduced assay sensitivity and inaccurate results.[6]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure all wells are completely aspirated.[6] |
| Inadequate Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., up to 5% BSA). Consider trying a different blocking agent.[9][10] |
| High Antibody Concentration | Titrate the primary and/or secondary antibodies to determine the optimal concentration. |
| Cross-Reactivity | Run controls to check for cross-reactivity of the detection antibody with the coating antibody or other sample components. |
| Extended Incubation Time | Strictly adhere to the incubation times specified in the protocol.[6] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Sodium azide, for example, can inhibit HRP activity. |
FAQ: My ELISA shows no or a very weak signal. What should I check?
A complete lack of signal when one is expected can be frustrating.[6][8] This decision tree can help pinpoint the issue.
Decision Tree for "No Signal" in ELISA
Caption: A decision tree to systematically troubleshoot a "no signal" result in an ELISA.
Experimental Protocol: General ELISA (Sandwich) Workflow
-
Coating: Dilute the capture antibody in a suitable buffer (e.g., PBS) and add it to the wells of an ELISA plate. Incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[11]
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[11]
-
Washing: Repeat the washing step.[11]
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until a color develops (typically 15-30 minutes).
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Western Blot
This section provides solutions for common problems observed in western blotting.[9][12]
FAQ: I'm getting weak or no signal on my Western blot. What are the likely causes?
A faint or absent signal can be due to issues at multiple stages of the protocol, from sample preparation to antibody incubation.[10]
| Potential Cause | Recommended Solution |
| Low Target Protein Concentration | Load more protein per well (20-30 µg is a good starting point). Use a positive control lysate to confirm protein expression.[13] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer or the gel with Coomassie Blue.[9] Optimize transfer time and voltage. |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody or incubate overnight at 4°C to enhance the signal.[9] |
| Inactive Secondary Antibody/Detection Reagent | Ensure detection reagents are not expired and have been stored correctly. Test the secondary antibody's activity by dotting it on the membrane and adding the substrate.[9] |
| Incorrect Blocking Agent | Some blocking agents, like nonfat dry milk, can mask certain antigens. Try switching to BSA or another blocking buffer.[10] |
FAQ: My Western blot has high background and non-specific bands. How can I fix this?
High background and extra bands can obscure the target protein and complicate data interpretation.[10]
-
To Reduce High Background:
-
Optimize Blocking: Increase the blocking time and/or the concentration of the blocking agent. Ensure the blocking buffer is fresh.[10]
-
Increase Washing: Increase the duration and number of washes to remove unbound antibodies. Adding a detergent like Tween 20 (0.05%) to the wash buffer is recommended.[14]
-
Reduce Antibody Concentration: Titrate both primary and secondary antibodies to find the lowest concentration that still provides a specific signal.
-
-
To Eliminate Non-Specific Bands:
-
Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to ensure it is not binding non-specifically.[14]
-
Check Sample for Degradation: Use fresh samples and always include protease inhibitors in the lysis buffer to prevent protein degradation.[13]
-
Ensure Complete Sample Reduction: Use fresh reducing agents (e.g., DTT, BME) in the sample loading buffer and boil samples for 5-10 minutes before loading.[14]
-
Experimental Protocol: General Western Blot Workflow
-
Sample Preparation: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using an assay like the Bradford or BCA assay.
-
Gel Electrophoresis: Mix the protein lysate with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto a polyacrylamide gel (SDS-PAGE). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Detection: Incubate the membrane with a chemiluminescent substrate (ECL) and detect the signal using an imaging system.
Cell-Based Assays
Variability in cell-based assays can be introduced at multiple stages, from cell culture to data analysis.[11][15]
FAQ: What are the primary sources of variability in my cell-based assay results?
Controlling variability is key to obtaining reliable data from cell-based assays.[16]
Sources of Variability in a Cell-Based Assay Workflow
Caption: Key sources of variability across a typical cell-based assay workflow.
FAQ: How can I minimize "edge effects" in my microplate assays?
Edge effects, where wells on the perimeter of a plate behave differently, are often caused by evaporation leading to changes in media and compound concentrations.[11]
-
Humidify the Incubator: Ensure the incubator has a water pan that is kept full to maintain high humidity.
-
Avoid Outer Wells: Do not use the outer rows and columns of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity barrier.[17]
-
Use Plate Sealers: Use breathable plate sealers to minimize evaporation during long incubation periods.
Experimental Protocol: General Cell-Based Assay Workflow
-
Cell Culture: Culture cells under standardized conditions (media, temperature, CO₂). Ensure cells are healthy and within a consistent passage number range.[11]
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired density and seed into a microplate. Ensure a homogenous cell suspension is maintained during plating to avoid inconsistent cell numbers per well.[11]
-
Incubation: Allow cells to adhere and grow, typically overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the test compounds or treatments. Add compounds consistently across the plate in terms of volume and timing.[11]
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Readout: Perform the assay according to the specific protocol (e.g., add a viability reagent, lyse cells for a reporter assay).
-
Data Acquisition: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
-
Data Analysis: Normalize the data to appropriate controls (e.g., vehicle control, positive control) and perform statistical analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. biocompare.com [biocompare.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. biotechniques.com [biotechniques.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of 1H-Pyrrolo[3,2-b]pyridine isomers in drug design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.
The 1H-Pyrrolo[3,2-b]pyridine scaffold, commonly known as 7-azaindole, and its isomers are recognized as privileged structures in medicinal chemistry. As bioisosteres of indole, they are integral to the design of numerous therapeutic agents, particularly kinase inhibitors. The strategic substitution of a carbon with a nitrogen atom in the indole's benzene ring not only influences the molecule's electronic properties but also significantly modulates its physicochemical characteristics and biological activity. This guide provides a comparative analysis of the four principal azaindole isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole (1H-Pyrrolo[3,2-b]pyridine)—supported by experimental data to inform rational drug design.
Isomer Structures and Nomenclature
The defining feature of azaindole isomers is the position of the nitrogen atom in the six-membered ring, which impacts hydrogen bonding capabilities, dipole moment, and pKa.[1] These differences are critical in determining how the molecule interacts with its biological target.
Comparative Analysis of Physicochemical Properties
A significant advantage of the azaindole scaffold over the traditional indole is the general improvement in physicochemical properties, which are crucial for drug development. The introduction of a nitrogen atom enhances polarity and can lead to better solubility and metabolic stability.
Table 1: Comparison of Physicochemical Properties of Azaindole Isomers vs. Indole
| Property | Indole (Parent Scaffold) | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole |
|---|---|---|---|---|---|
| Aqueous Solubility | Low | >25-fold enhanced | >25-fold enhanced | >25-fold enhanced | >25-fold enhanced |
| Metabolic Stability (HLM Half-life) | Low (e.g., <15 min) | Enhanced (e.g., >100 min) | Enhanced (e.g., 38.5 min) | Enhanced (e.g., 55.4 min) | Enhanced (e.g., 70.9 min) |
Data synthesized from a comparative study on NNRTI analogues.[2] HLM = Human Liver Microsomes.
All four azaindole isomers demonstrate a dramatic increase in aqueous solubility and show enhanced metabolic stability compared to their indole counterpart.[2] This makes them highly attractive scaffolds for developing orally bioavailable drugs.
Comparative Biological Activity: Kinase Inhibition
The utility of azaindole isomers is most prominent in the field of kinase inhibition, where the pyrrolopyridine core mimics the adenine of ATP, forming key hydrogen bonds within the kinase hinge region.[2][3] However, the optimal isomer is highly dependent on the specific kinase target. The nitrogen's position dictates the vector and nature of interactions with the protein's active site.
Below is a summary of comparative data from studies where different azaindole isomers were evaluated against the same kinase targets.
Table 2: Comparative Inhibitory Activity of Azaindole Isomers Against Specific Kinases
| Target Kinase | 4-Azaindole Derivative | 5-Azaindole Derivative | 6-Azaindole Derivative | 7-Azaindole Derivative | Finding Summary |
|---|---|---|---|---|---|
| VEGFR2 (IC₅₀) | ~370 nM | ~370 nM | 48 nM | 37 nM | 7- and 6-azaindoles are most potent; 4- and 5-isomers are ~10-fold less active.[4] |
| GSK3β (IC₅₀) | Inactive | Inactive | 9 nM | Inactive | The 6-azaindole isomer shows unique and potent activity against GSK3β.[4] |
| Cdc7 Kinase | Lower Activity | Potent Activity | Lower Activity | Lower Activity | The 5-azaindole scaffold is optimal for Cdc7 inhibition.[1][5][6] |
| p38α MAP Kinase | Potent Activity | Lower Activity | N/A | N/A | The 4-azaindole nitrogen forms a key H-bond, improving potency over the 5-isomer.[4] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
These results clearly indicate that there is no single "best" isomer; the choice is target-specific. For VEGFR2, the 7-azaindole (1H-Pyrrolo[3,2-b]pyridine) is marginally superior to the 6-azaindole, while both are significantly better than the 4- and 5-isomers.[4] In contrast, for Cdc7 kinase, the 5-azaindole is the preferred scaffold.[1][5]
Experimental Protocols
The data presented in this guide are derived from standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments typically used in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. Methods like TR-FRET or radiometric assays are common.[7][8]
-
Reagent Preparation : A serial dilution of the test compounds (e.g., azaindole derivatives) is prepared in DMSO. A kinase buffer solution containing the purified kinase enzyme, a suitable substrate (e.g., a peptide), and ATP is also prepared.
-
Kinase Reaction : The test compound is pre-incubated with the kinase enzyme in a microplate well to allow for binding.
-
Initiation : The kinase reaction is initiated by adding the substrate and ATP mixture to the wells. The ATP concentration is typically kept at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.[9]
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified.
-
Radiometric Assay : Using [γ-³²P]-ATP, the incorporation of the radioactive phosphate onto the substrate is measured by scintillation counting.[8][9]
-
TR-FRET Assay : This method uses a lanthanide-labeled antibody that detects the phosphorylated substrate, generating a FRET signal that is measured by a plate reader.[7]
-
-
Data Analysis : The percentage of kinase activity relative to a DMSO control is calculated for each compound concentration. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.
-
Cell Seeding : Cells (e.g., a relevant cancer cell line) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[10]
-
Compound Treatment : The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with DMSO vehicle only.
-
Incubation : The cells are incubated with the compounds for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition : After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[11] The plate is then incubated for another 3-4 hours.[10][12]
-
Formazan Solubilization : The medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or an SDS-HCl solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[10]
-
Absorbance Reading : The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis : The cell viability is calculated as a percentage relative to the untreated control cells. The GI₅₀ or IC₅₀ value (concentration causing 50% inhibition of cell growth) is determined from the dose-response curve.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
structure-activity relationship studies of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives
Comparative Analysis of 1H-Pyrrolopyridine Derivatives in Drug Discovery
A guide to the structure-activity relationships of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) derivatives as potent kinase inhibitors.
Introduction: The 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid scaffold is a recognized pharmacophore used as a key intermediate in the synthesis of kinase inhibitors and antiviral agents targeting inflammatory diseases and cancers.[1] While detailed structure-activity relationship (SAR) studies for this specific scaffold are not extensively documented in publicly available literature, comprehensive research exists for the closely related isomer, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This guide provides a comparative analysis of 1H-pyrrolo[2,3-b]pyridine derivatives, which serve as a valuable surrogate for understanding the SAR of this compound class. These derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The 1H-pyrrolo[2,3-b]pyridine core acts as a versatile scaffold, often functioning as a hinge-binder in the ATP-binding pocket of kinases. Modifications at various positions of this ring system have led to the development of potent and selective inhibitors for targets such as Fibroblast Growth Factor Receptor (FGFR), Ribosomal S6 Protein Kinase 2 (RSK2), and Janus Kinase 3 (JAK3).[2][3][4]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the SAR data for different series of 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting the impact of substitutions on their inhibitory activity against key kinase targets.
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors
This series demonstrates how substitutions on a 1H-pyrrolo[2,3-b]pyridine core influence potency against FGFR1. The core scaffold forms crucial hydrogen bonds with the kinase hinge region (E562 and A564).[2]
| Compound ID | R Group (at C3) | R' Group (at C5) | FGFR1 IC₅₀ (nM) | Ligand Efficiency (LE) |
| 1 | 3-methoxyphenyl | H | ~2100 | 0.13 |
| 4h | 3,5-dimethoxyphenyl | CF₃ | 7 | 0.44 |
| 4a | Phenyl | CF₃ | 64 | 0.38 |
| 4b | 2-fluorophenyl | CF₃ | 108 | 0.36 |
| 4f | 3-hydroxyphenyl | CF₃ | 12 | 0.43 |
| 4j | 3-ethoxyphenyl | CF₃ | 15 | 0.42 |
Data sourced from a study on potent FGFR inhibitors.[2] The data indicates that introducing a trifluoromethyl (CF₃) group at the C5-position and a 3,5-dimethoxyphenyl moiety at the C3-position significantly enhances inhibitory activity against FGFR1.[2]
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as RSK2 Inhibitors
This series introduced a phenyl sulfonamide group to 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives to target RSK2. The sulfonamide group was observed to form a key hydrogen bond with the residue LEU-74.[3]
| Compound ID | R Group | RSK2 IC₅₀ (nM) | MDA-MB-468 Cell IC₅₀ (µM) |
| B1 | 4-fluoro-3-methoxy | 1.7 | 0.13 |
| B2 | 3-chloro | 3.5 | 0.25 |
| B3 | 3-fluoro | 2.1 | 0.31 |
Data from a study on novel RSK2 inhibitors for triple-negative breast cancer.[3] These results show that substitutions on the phenyl sulfonamide ring can yield potent enzymatic and cellular activity. Compound B1 demonstrated the strongest anti-proliferation activity in the MDA-MB-468 xenograft model.[3]
Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as JAK3 Inhibitors
In this series, modifications at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring were explored to achieve JAK3 inhibition.[4]
| Compound ID | C4-Substituent | C5-Substituent | JAK3 IC₅₀ (nM) |
| 6 | -NH(CH₂CH₂OCH₃) | -H | 1300 |
| 14c | -NH(cyclohexyl) | -CONH₂ | 31 |
Data extracted from a study on immunomodulators targeting JAK3.[4] A significant increase in JAK3 inhibitory activity was achieved by introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position.[4]
Signaling Pathways and Experimental Workflows
Visualizations of the relevant signaling pathway and a general experimental workflow for SAR studies are provided below using Graphviz.
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
General SAR Experimental Workflow
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP (Adenosine triphosphate), test compounds (dissolved in DMSO), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume (e.g., 1-5 µL) of the diluted compounds to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Add the kinase and peptide substrate solution in assay buffer to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Record the luminescence signal using a plate reader.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to the controls. The IC₅₀ value is then calculated by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve.
Cell Proliferation (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MDA-MB-468), cell culture medium (e.g., DMEM with 10% FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilizing agent.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration.
References
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy of Pyrrolopyridine Compounds in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The development of targeted cancer therapies relies heavily on the robust correlation between preclinical in vitro activity and in vivo efficacy. This guide provides a comparative analysis of two prominent pyrrolopyridine compounds, vemurafenib and pexidartinib, showcasing the cross-validation of their bioactivity from enzymatic assays to animal models. Pyrrolopyridine scaffolds have emerged as a significant class of kinase inhibitors, demonstrating clinical success in treating various malignancies.[1] This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Quantitative Comparison of In Vitro and In Vivo Activity
The following tables summarize the in vitro potency and corresponding in vivo anti-tumor effects of vemurafenib and pexidartinib, providing a clear comparison of their therapeutic potential.
Table 1: Vemurafenib (BRAF V600E Inhibitor)
| In Vitro Parameter | Value | In Vivo Model | Efficacy |
| Target | BRAFV600E | Melanoma Xenograft (A375) | Dose-dependent tumor growth inhibition |
| IC50 | 31 nM[2][3] | ||
| Cellular Assay | Inhibition of ERK phosphorylation in BRAFV600E mutant cell lines |
Table 2: Pexidartinib (CSF-1R Inhibitor)
| In Vitro Parameter | Value | In Vivo Model | Efficacy |
| Target | CSF-1R | Osteosarcoma Xenograft (LM8) | Significant suppression of primary tumor growth and lung metastasis |
| IC50 | 17 nM[4] | ||
| Cellular Assay | Inhibition of CSF-1-stimulated ERK1/2 phosphorylation in bone marrow-derived macrophages (BMDMs)[5] |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a pyrrolopyridine compound against its target kinase.
Materials:
-
Recombinant target kinase (e.g., BRAFV600E, CSF-1R)
-
Kinase substrate (e.g., MEK1 for BRAF, specific peptide for CSF-1R)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Setup: In a microplate, add the test compound, recombinant kinase, and substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production or substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model (General Protocol)
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a pyrrolopyridine compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., A375 melanoma for vemurafenib, LM8 osteosarcoma for pexidartinib)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by vemurafenib and pexidartinib, providing a visual representation of their mechanism of action.
Cross-validation workflow from in vitro potency to in vivo efficacy.
Vemurafenib inhibits the constitutively active BRAF V600E mutant.
Pexidartinib blocks CSF-1R signaling in macrophages.
Conclusion
The presented data for vemurafenib and pexidartinib demonstrate a strong correlation between their in vitro inhibitory potency against specific kinase targets and their in vivo anti-tumor efficacy. This cross-validation is a critical step in the drug development pipeline, providing confidence in the therapeutic potential of a compound before advancing to clinical trials. The detailed protocols and pathway diagrams included in this guide offer a practical resource for researchers working on the discovery and development of novel pyrrolopyridine-based cancer therapeutics.
References
- 1. dovepress.com [dovepress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid against known kinase inhibitors
A Comparative Benchmarking Guide for Pyrrolopyridine-Based Kinase Inhibitors
Disclaimer: Publicly available experimental data on the kinase inhibitory activity of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is limited. Therefore, this guide utilizes a closely related and well-characterized compound, 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) , as a representative example to demonstrate the process of benchmarking against established kinase inhibitors. This framework can be adapted by researchers to evaluate their own compounds of interest.
This guide provides a comparative analysis of a representative pyrrolopyridine-based compound against well-known, broad-spectrum kinase inhibitors, Staurosporine and Dasatinib. The aim is to offer a clear framework for researchers, scientists, and drug development professionals to benchmark the performance of novel kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Potency
The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the inhibitor.
The following table summarizes the IC50 values of the representative compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, against Fibroblast Growth Factor Receptors (FGFRs), and compares them to the known inhibitory activities of Staurosporine and Dasatinib against a panel of kinases.
| Kinase Target | 1H-Pyrrolo[2,3-b]pyridine Derivative (4h) IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| FGFR1 | 7[1] | - | - |
| FGFR2 | 9[1] | - | - |
| FGFR3 | 25[1] | - | - |
| FGFR4 | 712[1] | - | - |
| PKC | - | 0.7[2] | - |
| PKA | - | 7[2] | - |
| p60v-src | - | 6[2] | - |
| CaM Kinase II | - | 20[2] | - |
| BCR-ABL | - | - | <1 |
| SRC family | - | - | <1 |
| c-KIT | - | - | 5 |
| Ephrin A2 receptor | - | - | 7 |
| PDGFRβ | - | - | 28 |
Note: A hyphen (-) indicates that the data is not available or not applicable for that specific kinase-inhibitor pair in the cited sources.
Signaling Pathway Context: The FGFR Signaling Cascade
The representative compound, a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates potent inhibition of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling pathways crucial for cell proliferation, differentiation, migration, and survival.[3] Dysregulation of the FGF/FGFR signaling axis is implicated in various cancers.[3] The diagram below illustrates the canonical FGFR signaling pathway, highlighting key downstream cascades such as the RAS-MAPK and PI3K-AKT pathways.[3][4][5][6]
Caption: The FGFR signaling pathway, a key regulator of cellular processes, is a target for pyrrolopyridine-based inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any robust benchmarking study. Below are detailed methodologies for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.
Objective: To measure the concentration of an inhibitor that reduces the enzymatic activity of a target kinase by 50%.
Materials:
-
Kinase: Purified recombinant target kinase (e.g., FGFR1).
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate, often used at a concentration near the Km value for the specific kinase.
-
Test Compound: The inhibitor to be tested (e.g., this compound), dissolved in a suitable solvent like DMSO.
-
Benchmark Inhibitors: Staurosporine, Dasatinib, or other relevant controls.
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, a phosphoprotein phosphatase inhibitor (e.g., sodium orthovanadate), and a reducing agent (e.g., DTT).
-
Detection Reagent: A reagent to quantify kinase activity, such as ADP-Glo™ (Promega) or similar.
-
Microplates: 96- or 384-well plates suitable for the detection method.
-
Plate Reader: A luminometer, fluorometer, or spectrophotometer compatible with the detection reagent.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and benchmark inhibitors in DMSO. A typical starting concentration might be 10 mM, with subsequent 10-fold dilutions.
-
Reaction Setup:
-
Add the kinase assay buffer to the wells of the microplate.
-
Add the test compound or benchmark inhibitor at various concentrations to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding the kinase enzyme to all wells except the "no enzyme" control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
Data Analysis:
-
Subtract the background signal (from the "no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
The workflow for this assay is depicted in the diagram below.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor in vitro.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. mdpi.com [mdpi.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Synthetic Routes to Pyrrolopyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrrolopyridine scaffold is a critical step in the discovery of novel therapeutics. This guide provides a comprehensive head-to-head comparison of various synthetic routes to this important heterocyclic motif, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in the selection of the most suitable methodology.
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that are isosteric to purines and indoles. This structural feature allows them to interact with a wide range of biological targets, leading to their prevalence in medicinal chemistry as kinase inhibitors, antiviral agents, and central nervous system modulators. The diverse and ever-expanding landscape of synthetic methodologies for accessing these scaffolds necessitates a clear and comparative overview to guide synthetic strategy.
This guide will delve into the intricacies of several key synthetic approaches, including classical methods like the Fischer indole synthesis and modern techniques such as palladium-catalyzed cross-coupling reactions and multi-component strategies.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a specific pyrrolopyridine isomer is often dictated by the availability of starting materials, desired substitution patterns, and the required scale of the synthesis. Below is a summary of quantitative data for prominent synthetic methods, offering a direct comparison of their efficiencies.
| Synthetic Route | Pyrrolopyridine Isomer | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | 4-Azaindole | Pyridylhydrazine, Ketone/Aldehyde | Acid catalyst (e.g., H₂SO₄, PPA) | High temperature (reflux) | 40-85% | [1][2] |
| Bartoli Synthesis | 7-Azaindole | ortho-Substituted Nitropyridine | Vinyl Grignard reagent | Low temperature (-78 °C to -20 °C) | 44-80% | [3][4] |
| Leimgruber-Batcho Synthesis | 6-Azaindole | ortho-Nitrotoluene derivative | DMFDMA, Pyrrolidine, Reducing agent (e.g., Pd/C, H₂) | High temperature, then reduction | High | [5][6][7] |
| Palladium-Catalyzed Annulation | 5- & 6-Azaindoles | Amino-halopyridine, Alkyne | Pd(OAc)₂, Ligand, Base | High temperature | up to 87% | [8][9] |
| Multi-Component Reaction | Pyrrolo[3,4-b]pyridin-5-one | Aldehyde, Amine, Isocyanide, Maleic anhydride | Yb(OTf)₃, Microwave | 80 °C, 95 min | 50-77% | [10][11] |
| Multi-Component Reaction | Pyrrolo[3,4-b]pyridines | β-enamino imide, Aldehyde, Malononitrile derivative | Base (e.g., Et₃N) | Reflux | Good | [12][13] |
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each synthetic strategy, the following diagrams, generated using the DOT language, illustrate the key transformations.
Caption: Fischer Indole Synthesis Workflow.
Caption: Bartoli Synthesis Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of novel 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives. Due to the limited publicly available data on this specific scaffold, this guide draws objective comparisons from structurally related and well-characterized pyrrolopyridine isomers, namely 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives. The experimental data and methodologies presented herein for these related compounds can serve as a robust starting point for investigating the biological activities of this compound derivatives.
Overview of Potential Mechanisms of Action
Derivatives of the pyrrolopyridine core structure have demonstrated a remarkable diversity in their biological targets, acting as potent inhibitors of several key protein families involved in disease pathogenesis. Based on the activities of closely related isomers, the primary putative mechanisms of action for novel this compound derivatives could include:
-
Kinase Inhibition: Targeting the ATP-binding site of various protein kinases.
-
Microtubule Disruption: Interfering with tubulin polymerization dynamics.
-
Enzyme Inhibition: Modulating the activity of other critical enzymes like phosphodiesterases.
This guide will focus on the validation of two prominent mechanisms observed in related pyrrolopyridine scaffolds: Fibroblast Growth Factor Receptor (FGFR) inhibition and tubulin polymerization inhibition .
Comparative Data on Pyrrolopyridine Derivatives and Alternatives
The following tables summarize the inhibitory activities of various pyrrolopyridine derivatives and established alternative compounds against their respective targets. This data provides a benchmark for evaluating the potency and selectivity of new chemical entities.
Table 1: Comparison of FGFR Inhibitors
| Compound Class | Specific Compound | Target | IC50 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | ||
| FGFR3 | 25 | [1] | ||
| FGFR4 | 712 | [1] | ||
| Alternative: Pyrazolo[3,4-b]pyridine | AZD4547 | FGFR1/2/3 | 0.2 - 2.5 | [2] |
| Alternative: Dihydropyrrolo[2,1-f][3][4]triazine | Infigratinib (BGJ398) | FGFR1/2/3 | 0.9 - 1.4 | [2] |
| Alternative: Phenyl-substituted dihydropyrimidine | Lenvatinib | FGFR1 | 46 |
Table 2: Comparison of Tubulin Polymerization Inhibitors (Colchicine Site Binders)
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| 1H-Pyrrolo[3,2-c]pyridine | Compound 10t | HeLa | 0.12 | [5][6] |
| SGC-7901 | 0.15 | [5][6] | ||
| MCF-7 | 0.21 | [5][6] | ||
| Alternative: Natural Product | Colchicine | Various | ~0.01 - 0.1 | [7][8] |
| Alternative: Combretastatin | Combretastatin A-4 | Various | ~0.001 - 0.01 | |
| Alternative: 2-Aryl-4-amide-quinoline | Compound G13 | Tubulin Polymerization | 13.5 | [7][8] |
Table 3: Comparison of JAK3 Inhibitors
| Compound Class | Specific Compound | Target | IC50 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 14c | JAK3 | Potent (exact value not specified) | [9][10] |
| Alternative: Pyrrolo[1,2-b]pyridazine | Compound 5g | JAK3 | Nanomolar range | [11] |
| Alternative: Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK3 | 1 | [12] |
| Alternative: Irreversible Inhibitor | Ritlecitinib (PF-06651600) | JAK3 | 33.1 | [2][12] |
Table 4: Comparison of PDE4B Inhibitors
| Compound Class | Specific Compound | Target | IC50 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | Compound 11h | PDE4B | 110 | [4] |
| Alternative: Triazine derivative | Compound 7 | PDE4B | Modest selectivity | [13] |
| Alternative: 2-Arylpyrimidine | Compound 47 | PDE4B | 3.0 | [11] |
| Alternative: Phthalazinone hybrid | (R,R)-23c | PDE4B2 | 92 | [11] |
Experimental Protocols for Mechanism of Action Validation
To validate the potential mechanism of action of this compound derivatives, a series of in vitro and cell-based assays should be performed. Below are detailed methodologies for key experiments.
Kinase Inhibition Assay (Example: FGFR)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[14]
-
ATP.
-
Substrate (e.g., a synthetic peptide).
-
Test compounds dissolved in DMSO.
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).[15][16] c. Add 2 µL of a solution containing the FGFR1 enzyme in kinase buffer.[15][16] d. Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.[15][16] e. Incubate the plate at room temperature for 60 minutes.[15][16] f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.[15][16] g. Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[17]
-
GTP solution.
-
Glycerol.
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI).
-
Test compounds dissolved in DMSO.
-
Positive controls: Paclitaxel (promoter), Colchicine or Nocodazole (inhibitor).[17]
-
96-well, clear bottom, black plates.
-
Fluorescence plate reader with temperature control.
-
-
Procedure: a. Pre-warm the fluorescence plate reader to 37°C. b. Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer containing GTP and glycerol.[4] c. Add the fluorescent reporter to the tubulin solution. d. In a pre-warmed 96-well plate, add the test compound, positive controls, or vehicle control.[4] e. To initiate polymerization, add the tubulin/reporter solution to each well.[4] f. Immediately place the plate in the reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[17]
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
-
Calculate the area under the curve (AUC) or the maximum fluorescence intensity for each condition to quantify the inhibitory effect.
-
Cell-Based Assays
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).[18]
-
Flow cytometer.
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 or 48 hours). c. Harvest the cells by trypsinization and collect them by centrifugation. d. Wash the cells with PBS. e. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.[18] f. Centrifuge the fixed cells and wash with PBS to remove the ethanol. g. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[18] h. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis:
-
Generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
A significant increase in the percentage of cells in the G2/M phase is indicative of microtubule-targeting agents.
-
This technique is used to detect the expression levels of key proteins involved in apoptosis.
Protocol:
-
Reagents and Materials:
-
Treated and untreated cell pellets.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[3]
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2).[3][9]
-
HRP-conjugated secondary antibodies.[3]
-
Enhanced chemiluminescence (ECL) substrate.[3]
-
Imaging system.
-
-
Procedure: a. Lyse the cell pellets in RIPA buffer on ice.[3] b. Determine the protein concentration of the lysates using a BCA assay.[3] c. Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.[3] d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane in blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody overnight at 4°C.[3] g. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3] h. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[3]
-
Data Analysis:
-
Observe the presence and intensity of bands corresponding to the apoptosis markers.
-
An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2, are indicative of apoptosis induction.
-
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate such visualizations.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Tubulin Polymerization and Cell Cycle Arrest
Caption: Mechanism of tubulin polymerization inhibitors leading to cell cycle arrest.
Experimental Workflow for Mechanism of Action Validation
Caption: A typical workflow for validating the mechanism of action of novel compounds.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Discovery of triazines as selective PDE4B versus PDE4D inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. In vitro tubulin polymerization assay [bio-protocol.org]
- 18. corefacilities.iss.it [corefacilities.iss.it]
Comparative Docking Analysis of Pyrrolopyridine Analogs in Cancer Research
A detailed examination of pyrrolopyridine derivatives as potent inhibitors of key oncogenic proteins, supported by in-silico docking studies and in-vitro experimental data.
Pyrrolopyridine scaffolds have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities. Their structural similarity to the purine core of ATP allows them to effectively compete for the ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] This guide provides a comparative overview of recent docking studies on novel pyrrolopyridine analogs, highlighting their potential as targeted anticancer agents. The analysis focuses on their interactions with key oncogenic proteins such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Performance Comparison of Pyrrolopyridine Analogs
Recent studies have synthesized and evaluated various series of pyrrolopyridine derivatives, revealing potent inhibitory activities against several cancer-related protein kinases. The in-silico molecular docking studies, corroborated by in-vitro biological assays, provide valuable insights into the structure-activity relationships (SAR) of these compounds.
Below is a summary of the biological activities of selected pyrrolopyridine analogs from different studies, primarily focusing on their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and protein kinases. Lower IC50 values indicate higher potency.
| Study Reference | Compound | Target(s) | Cell Line(s) | IC50 (µM) | Docking Score (kcal/mol) |
| [Design, synthesis and molecular docking of new fused 1H-pyrroles...[2]](--INVALID-LINK--) | 8b | EGFR, CDK2/Cyclin A1 | HCT116, MCF-7, Hep3B | 0.011, 0.043, 0.049 | Not explicitly stated |
| 9a | EGFR | HCT116 | 0.011 | Not explicitly stated | |
| 9c | EGFR | HCT116 | 0.009 | Not explicitly stated | |
| [Design, synthesis, in vitro anticancer, molecular docking and SAR studies...](--INVALID-LINK--) | 14a | Bcl2 | MCF7 | 1.7 (µg/ml) | Not explicitly stated |
| 16b | Not specified | MCF7 | 5.7 (µg/ml) | Not explicitly stated | |
| 18b | Not specified | MCF7 | 3.4 (µg/ml) | Not explicitly stated | |
| 17 | Not specified | HePG2, PACA2 | 8.7, 6.4 (µg/ml) | Not explicitly stated | |
| [Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine...[3][4]](--INVALID-LINK--) | Compound 7 | VEGFR2, EGFR, Her2, CDK2 | HepG2 | Potent multi-kinase inhibitor | Not explicitly stated |
| [Evaluation of Novel Spiro-pyrrolopyridazine Derivatives...[5]](--INVALID-LINK--) | SPP10 | EGFR | MCF-7, H69AR, PC-3 | 2.31, 3.16, 4.2 | Strong binding affinities reported |
Experimental Protocols
The following section outlines a generalized methodology for the comparative docking studies of pyrrolopyridine analogs, based on protocols described in the cited literature.[5][6]
Molecular Docking Workflow
A typical molecular docking workflow involves several key steps, from protein and ligand preparation to the final analysis of the docking results.
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Methodologies
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (e.g., EGFR, CDK2, VEGFR2) are typically retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein. The protein structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the pyrrolopyridine analogs are sketched using chemical drawing software and converted to 3D structures.
-
The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94). Gasteiger partial charges are assigned to the ligand atoms.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.[5]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
The docking algorithm explores various conformations and orientations of each ligand within the defined active site.
4. Analysis of Docking Results:
-
The docking results are analyzed based on the binding energy scores (in kcal/mol) and the binding poses of the ligands.
-
The interactions between the pyrrolopyridine analogs and the amino acid residues in the active site of the protein are visualized and analyzed to understand the key binding interactions, such as hydrogen bonds and hydrophobic interactions.
Signaling Pathway Inhibition by Pyrrolopyridine Analogs
Pyrrolopyridine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often hyperactivated in cancer cells. The diagram below illustrates the central role of kinases like EGFR, CDK2, and VEGFR2 in promoting cell proliferation, survival, and angiogenesis, and how pyrrolopyridine analogs can block these processes.
Caption: Inhibition of key cancer signaling pathways by pyrrolopyridine analogs.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 1H-Pyrrolo[3,2-b]pyridine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a paramount objective in modern drug discovery. The 1H-Pyrrolo[3,2-b]pyridine scaffold has emerged as a promising starting point for the development of potent inhibitors targeting various protein kinases. However, achieving a desirable selectivity profile is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the selectivity of inhibitors derived from scaffolds structurally related to 1H-Pyrrolo[3,2-b]pyridine, supported by experimental data and detailed protocols.
Due to the limited availability of public data on the selectivity of inhibitors based on the precise 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid scaffold, this guide will focus on derivatives of the closely related 1H-pyrrolo[3,2-g]isoquinoline and 1H-pyrrolo[2,3-b]pyridine cores. These examples serve to illustrate the principles of selectivity assessment and how subtle structural modifications can significantly impact the selectivity profile.
Comparative Selectivity of Pyrrolopyridine-Based Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential. A highly selective inhibitor will preferentially bind to its intended target, thereby reducing the likelihood of adverse effects caused by the modulation of other kinases. The following tables summarize the selectivity profiles of representative compounds from two different series of pyrrolopyridine-based inhibitors.
Table 1: Selectivity Profile of 1H-Pyrrolo[3,2-g]isoquinoline-Based Haspin Kinase Inhibitors
This table showcases the inhibitory activity (IC50) of two compounds against Haspin kinase and a small panel of other kinases, demonstrating their selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Index (vs. DYRK1A) | Selectivity Index (vs. PIM1) |
| Compound A | Haspin | 10.1 | 19.8 | >990 |
| DYRK1A | 200 | |||
| PIM1 | >10000 | |||
| Compound B | Haspin | 10.6 | 18.9 | >943 |
| DYRK1A | 200 | |||
| PIM1 | >10000 |
Data is conceptually adapted from a study on 1H-pyrrolo[3,2-g]isoquinoline derivatives. The compound IDs are illustrative.
Table 2: Selectivity Profile of a 1H-Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitor
This table illustrates the selectivity of a representative inhibitor against different isoforms of the Fibroblast Growth Factor Receptor (FGFR) family.[1]
| Compound ID | Target Kinase | IC50 (nM) |
| Compound C | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Data is derived from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1] The compound ID is illustrative.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against a panel of kinases.
-
Reagents and Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiometric method using [γ-³³P]ATP)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based readout.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
Understanding the signaling context of the target kinase is essential for interpreting the biological consequences of its inhibition. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[2][3][4][5][6]
Caption: The MAPK/ERK Signaling Pathway.
The following diagram illustrates a typical workflow for assessing the selectivity profile of a kinase inhibitor.
Caption: Kinase Inhibitor Selectivity Profiling Workflow.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. sinobiological.com [sinobiological.com]
Safety Operating Guide
Personal protective equipment for handling 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid was not located. The following guidance is based on the safety protocols for structurally similar compounds, including various pyridine and carboxylic acid derivatives. It is imperative to treat this compound with care and adhere to rigorous laboratory safety standards.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for handling, storage, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. When handling this compound, which is a solid, the following PPE is mandatory.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Tightly fitting chemical safety goggles are required to protect against dust particles and potential splashes.[2][3] A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect against skin contact.[4] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[2] Work should ideally be conducted in a certified chemical fume hood to minimize inhalation risk.[4] |
Operational Plan: Handling Procedures
Safe handling is critical to prevent exposure and contamination. Follow these step-by-step procedures when working with this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood to minimize inhalation of dust or fumes.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][5]
2. Handling:
-
Avoid generating dust when handling the solid material.[2][5]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3][6]
-
Keep the container tightly closed when not in use.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]
-
Containers should be clearly labeled with the chemical name and any associated hazards.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.[4]
2. Spill Response:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an absorbent material like sand or vermiculite to contain the spill.[1] Sweep up the material, place it into a suitable container for disposal, and clean the affected area.[2]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[4]
3. Final Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[7][6] Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
